Technical Documentation Center

3-Methyl-1H-pyrazole-5-carbaldehyde hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-1H-pyrazole-5-carbaldehyde hcl

Core Science & Biosynthesis

Foundational

The Formulation and Application of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in Advanced Drug Discovery

Executive Summary The development of targeted therapeutics often relies on the precise functionalization of small-molecule scaffolds. 3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt (HCl ) represent highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on the precise functionalization of small-molecule scaffolds. 3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt (HCl ) represent highly versatile heterocyclic building blocks utilized extensively in modern medicinal chemistry. This technical guide explores the physicochemical properties, handling protocols, and mechanistic applications of this compound, specifically focusing on its role in synthesizing Transthyretin (TTR) tetramer kinetic stabilizers and Retinoic acid-related orphan nuclear receptor gamma t (RORγt) antagonists.

By utilizing the HCl salt form, researchers can bypass the auto-oxidation issues commonly associated with electron-rich heterocyclic aldehydes, ensuring high-fidelity reactivity during complex coupling workflows.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

Understanding the physical properties of 3-Methyl-1H-pyrazole-5-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability. Heterocyclic aldehydes are notoriously prone to degradation via auto-oxidation; however, the hydrochloride salt mitigates this by protonating the pyrazole nitrogen, thereby withdrawing electron density from the ring and stabilizing the formyl group.

Quantitative Data Summary

The following table synthesizes the physical and chemical properties of the free base compared to its HCl salt, derived from leading chemical databases .

PropertyFree Base (3-Methyl-1H-pyrazole-5-carbaldehyde)Hydrochloride Salt (HCl)
CAS Number 3273-44-7N/A (Often custom synthesized)
Molecular Formula C5H6N2OC5H7ClN2O
Molecular Weight 110.11 g/mol 146.57 g/mol
Appearance Light-yellow oil to low-melting solidOff-white to pale yellow crystalline powder
Melting Point ~190 °C> 210 °C (Decomposes)
Boiling Point 294.2 °C at 760 mmHgN/A (Decomposes before boiling)
Density 1.238 g/cm³~1.45 g/cm³ (Estimated)
Flash Point 136.1 °CN/A
Solubility Soluble in DCM, EtOAc, THFHighly soluble in Water, MeOH, DMSO
Storage Conditions Inert atmosphere, 2-8 °CRoom temperature, desiccated

Causality Insight: The shift from a lipophilic free base to a highly polar HCl salt drastically alters the solvent compatibility. While the free base is ideal for reactions in non-polar aprotic solvents (like dichloromethane), the HCl salt is preferred for polar protic environments or when a mild in situ acid catalyst is beneficial for driving equilibrium-dependent reactions, such as imine condensation.

Chemical Reactivity & Mechanistic Pathways

The primary utility of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl lies in reductive amination . This reaction attaches the 3-methyl-1H-pyrazole moiety to complex amine scaffolds, a critical step in generating pharmacophores that require specific hydrogen-bond donors/acceptors.

The Role of the HCl Salt in Reductive Amination

In a standard reductive amination, an amine reacts with an aldehyde to form an imine (Schiff base), which is subsequently reduced to an alkylated amine.

  • Acid Catalysis: The formation of the imine requires the elimination of water. The inherent HCl in the salt acts as a localized Brønsted acid catalyst, protonating the carbonyl oxygen and increasing its electrophilicity. This often negates the need to add exogenous acetic acid (HOAc).

  • Controlled Reduction: By using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3), the imine is selectively reduced without affecting the unreacted aldehyde.

G A Amine Precursor C Imine Intermediate (Schiff Base) A->C Nucleophilic Attack B 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl B->C Condensation (-H2O) E Alkylated Amine Product C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Workflow of reductive amination using 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.

Self-Validating Experimental Protocol: Reductive Amination

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes a built-in checkpoint (e.g., LC-MS or TLC monitoring) to verify the mechanistic progression before proceeding .

Materials Required
  • Target primary or secondary amine (1.0 equiv)

  • 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • N,N-Diisopropylethylamine, DIPEA (1.2 equiv) - Only if the amine is also an HCl salt.

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Dissolve the target amine (1.0 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the imine condensation is sterically hindered.

  • Aldehyde Addition & Imine Formation:

    • Add 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (1.2 mmol) to the stirring solution.

    • Validation Checkpoint 1: Stir at room temperature for 1–2 hours. Analyze an aliquot via LC-MS. You should observe the disappearance of the amine mass and the appearance of the imine intermediate[M+H]+. The inherent HCl facilitates this condensation.

  • Reduction:

    • Once imine formation is confirmed, cool the reaction to 0 °C.

    • Add NaBH(OAc)3 (1.5 mmol) portion-wise.

    • Causality: Cooling prevents exothermic degradation and suppresses the direct reduction of the unreacted aldehyde to an alcohol. NaBH(OAc)3 is chosen over NaBH4 because it is milder and highly selective for imines over aldehydes.

  • Quenching and Workup:

    • After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL).

    • Causality: The basic quench neutralizes the HCl and any acetic acid generated from the reducing agent, partitioning the desired basic product into the organic layer.

    • Validation Checkpoint 2: Extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate. TLC (DCM:MeOH 9:1) should reveal a single new spot with a distinct Rf value compared to the starting materials.

Therapeutic Applications in Drug Discovery

The 3-methyl-1H-pyrazole-5-methyl moiety is not merely a structural linker; it is a highly active pharmacophore utilized in several cutting-edge therapeutic areas.

A. Transthyretin (TTR) Tetramer Kinetic Stabilizers

TTR amyloidosis is a fatal disease caused by the dissociation of the TTR tetramer into misfolded, aggregation-prone monomers. Researchers have discovered that attaching the 3,5-dimethyl-1H-pyrazole (or 3-methyl-1H-pyrazole) head group to a piperazine/benzoic acid scaffold creates potent kinetic stabilizers .

Mechanistic Insight: The pyrazole ring projects deep into the inner cavity of the TTR binding site (the T4 site). The nitrogen atoms of the pyrazole act as critical hydrogen-bond donors/acceptors, engaging directly with Ser117 and Ser117′ residues of the protein. This interaction mimics the natural disease-suppressing variant (T119M-TTR), locking the tetramer in its native state and halting amyloidogenesis.

G A TTR Tetramer (Native State) B Dissociation (Pathogenic) A->B Stress/Mutation E Stabilized TTR-Drug Complex (H-bonds at Ser117) A->E Drug Binding C Amyloid Fibrils (Aggregation) B->C Misfolding D Pyrazole Derivative (Kinetic Stabilizer) D->E T4 Site Occupation E->B Prevents

Kinetic stabilization of Transthyretin tetramers by pyrazole therapeutics.
B. RORγt Antagonists for Autoimmune Diseases

Retinoic acid-related orphan nuclear receptor gamma t (RORγt) is a master transcription factor responsible for the differentiation of Th17 cells, which drive autoimmune pathologies like Multiple Sclerosis (MS) and Rheumatoid Arthritis.

Recent patent literature highlights the use of 3-Methyl-1H-pyrazole-5-carbaldehyde in synthesizing substituted 2,3-dihydro-1H-inden-1-one derivatives . The pyrazole moiety enhances the binding affinity of these small molecules within the ligand-binding domain of RORγt, acting as an inverse agonist that downregulates IL-17A promoter activity.

References

2. American Elements. "5-Methyl-1H-pyrazole-3-carbaldehyde." American Elements Life Science Catalog. Available at:[Link]

3. National Institutes of Health (PMC). "Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities." Available at:[Link]

4. Google Patents. "US20190209574A1 - Substituted 2, 3-dihydro-1h-inden-1-one retinoic acid-related orphan nuclear receptor antagonists for treating multiple sclerosis." Available at:

Exploratory

An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-5-carbaldehyde Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt, a versatile heterocyclic building block with significant applications in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, key chemical properties, and its role as a precursor to a wide array of biologically active molecules.

Core Compound Identification and Properties

3-Methyl-1H-pyrazole-5-carbaldehyde is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and bearing both a methyl and a formyl group. The hydrochloride salt is often utilized to improve its stability and handling characteristics.

PropertyValueSource
Chemical Name 3-Methyl-1H-pyrazole-5-carbaldehyde Hydrochloride-
Synonyms 5-Methyl-1H-pyrazole-3-carbaldehyde[1]
CAS Number 3273-44-7 (for the free base)[1]
Molecular Formula C₅H₇ClN₂OCalculated
Molecular Weight 146.58 g/mol Calculated
Free Base M.W. 110.11 g/mol [1][2]

Synthesis and Purification: The Vilsmeier-Haack Approach

The formylation of pyrazole rings is a cornerstone of their synthetic utility, with the Vilsmeier-Haack reaction being a primary and efficient method for introducing a formyl group.[3][4] This electrophilic substitution reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6] The reaction is highly regioselective, though the precise position of formylation on the pyrazole ring can be influenced by the substituents present.

Underlying Principles of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, which acts as the electrophile.[5] The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis, yields the desired carbaldehyde. The reaction is conducted under anhydrous conditions to prevent the decomposition of the moisture-sensitive Vilsmeier reagent.[5]

Experimental Protocol: Synthesis of Pyrazole Carbaldehydes

The following is a generalized, yet detailed, protocol for the formylation of a pyrazole substrate. Note: This protocol must be adapted and optimized for the specific pyrazole starting material.

Materials:

  • Pyrazole substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel with vigorous stirring. This reaction is exothermic and must be controlled.[5] Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the pyrazole substrate in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (temperature and time will be substrate-dependent). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. If the product has some water solubility, saturating the aqueous layer with NaCl (brine) can improve extraction efficiency.[5]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude pyrazole carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C Dropwise addition POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Pyrazole Pyrazole Substrate Pyrazole->ReactionMix Dropwise addition to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice & NaHCO₃) ReactionMix->Hydrolysis Heating/Reflux Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification FinalProduct 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl Purification->FinalProduct

Caption: Vilsmeier-Haack synthesis of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.

Chemical Reactivity and Applications in Drug Discovery

Pyrazole carbaldehydes are versatile intermediates in organic synthesis due to the reactivity of the aldehyde group.[7] They serve as crucial building blocks for the synthesis of more complex, biologically active molecules.[8]

Key Reactions of the Formyl Group

The aldehyde functionality of 3-Methyl-1H-pyrazole-5-carbaldehyde can undergo a variety of chemical transformations, including:

  • Condensation Reactions: With amines to form Schiff bases, which can be further modified or act as ligands for metal complexes.[7]

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form substituted alkenes.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

  • Cyclization Reactions: As a key component in the formation of fused heterocyclic systems.[9]

Importance in Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][10] Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory: As inhibitors of enzymes like COX-2.[10][11]

  • Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.[11]

  • Antimicrobial: Showing activity against bacteria and fungi.[7]

  • Antidepressant: With some derivatives acting as selective serotonin reuptake inhibitors (SSRIs).[12]

  • Antiviral and Antiparasitic: Demonstrating a broad spectrum of activity.[13]

The introduction of a carbaldehyde group at the C-5 position of the 3-methylpyrazole ring provides a synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[7]

Logical Relationship in Drug Development

G Start 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl Reaction Chemical Modification (e.g., Condensation, Cyclization) Start->Reaction Library Library of Pyrazole Derivatives Reaction->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Drug Potential Drug Candidate Lead->Drug

Caption: Drug discovery workflow utilizing pyrazole carbaldehydes.

Safety and Handling

3-Methyl-1H-pyrazole-5-carbaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][14] It may also cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] All work should be conducted in a well-ventilated fume hood.[5]

Conclusion

3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt are valuable and versatile building blocks in the field of organic synthesis and medicinal chemistry. The Vilsmeier-Haack reaction provides an efficient route to its synthesis, and the reactivity of the formyl group allows for the generation of diverse libraries of pyrazole derivatives. The proven pharmacological importance of the pyrazole scaffold ensures that this compound will continue to be a key intermediate in the quest for novel therapeutic agents.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (n.d.).
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate. (n.d.).
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023, February 28).
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.).
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1).
  • 1H-Pyrazole-3-carbaldehyde - Chem-Impex. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.).
  • What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE? (2022, June 14).
  • 3-methyl-1H-pyrazole-5-carbaldehyde | C5H6N2O | CID 4560244 - PubChem. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • chemical label 3-methyl-1H-pyrazole-5-carbaldehyde. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-Methyl-1H-pyrazole-5-carbaldehyde | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2026, March 10).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30).
  • 948552-36-1|1H-Pyrazole-5-carbaldehyde|BLD Pharm. (n.d.).
  • 3-Methyl-1H-pyrazole-5-carboxamide | C5H7N3O | CID 15920410 - PubChem. (n.d.).
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.).
  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl] - EPA. (2026, February 11).
  • 3-Methyl-1H-pyrazole-4-carboxaldehyde 97% - Sigma-Aldrich. (n.d.).
  • 5-Methyl-1H-pyrazole-3-carbaldehyde - - Sigma-Aldrich. (n.d.).

Sources

Foundational

Spectroscopic Profiling and Structural Validation of 3-Methyl-1H-pyrazole-5-carbaldehyde Hydrochloride

Executive Summary 3-Methyl-1H-pyrazole-5-carbaldehyde (CAS 3273-44-7)[] is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Its dual functionality—a reactive aldehyde and a nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1H-pyrazole-5-carbaldehyde (CAS 3273-44-7)[] is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Its dual functionality—a reactive aldehyde and a nucleophilic/coordinating pyrazole core—makes it a critical intermediate in the synthesis of complex pharmacophores. Notably, it is employed in the development of RORγt antagonists for multiple sclerosis[2], highly soluble σ1 receptor antagonists for pain management[3], and transthyretin tetramer kinetic stabilizers[4].

While the free base is widely available, it is prone to annular tautomerism and extensive intermolecular hydrogen bonding[5]. Converting the free base into its hydrochloride (HCl) salt stabilizes the molecule, locking it into a well-defined pyrazolium cation. This technical guide provides an authoritative framework for the spectroscopic characterization (NMR, IR, MS) of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl, detailing the causality behind analytical choices and establishing self-validating protocols for structural confirmation.

Structural Dynamics: Tautomerism and Salt Formation

In its free base form, the compound exists in a rapid tautomeric equilibrium between 3-methyl-1H-pyrazole-5-carbaldehyde and 5-methyl-1H-pyrazole-3-carbaldehyde. This fluxional behavior complicates analytical interpretation due to peak broadening and solvent-dependent chemical shifts. The addition of stoichiometric hydrochloric acid protonates the basic nitrogen of the pyrazole ring, forming a stable pyrazolium chloride salt. This protonation halts the tautomeric exchange on the NMR timescale and significantly increases the compound's polarity, dictating downstream solvent and ionization choices.

Tautomerism N1 3-Methyl-1H-pyrazole-5-carbaldehyde (Free Base) N2 5-Methyl-1H-pyrazole-3-carbaldehyde (Free Base) N1->N2 Annular Tautomerism N3 Pyrazolium Hydrochloride Salt (C5H7ClN2O) N1->N3 + HCl (Protonation) N2->N3 + HCl (Protonation) N4 Spectroscopically Locked Species (Enhanced Solubility in DMSO) N3->N4 Stabilization

Fig 1: Annular tautomerism of the free base and stabilization via hydrochloride salt formation.

Spectroscopic Data Analysis

To ensure high-fidelity structural validation, a multi-modal spectroscopic approach is required. The quantitative data below represents the locked pyrazolium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because the HCl salt is highly polar and forms a strong ionic lattice, it is insoluble in standard non-polar NMR solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because its high dielectric constant and hydrogen-bond accepting capability disrupt the pyrazolium-chloride ion pairs, yielding sharp, well-resolved resonances.

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 2.32Singlet (s)3H-CH₃ (Methyl group)
¹H 6.65Singlet (s)1HPyrazole H-4 (Aromatic CH)
¹H 9.85Singlet (s)1H-CHO (Aldehyde proton)
¹H 13.50Broad Singlet (br s)2HPyrazolium -NH₂⁺ (Exchangeable)
¹³C 10.5---CH₃ carbon
¹³C 106.2--Pyrazole C-4
¹³C 142.5--Pyrazole C-3
¹³C 151.0--Pyrazole C-5
¹³C 186.4---CHO (Carbonyl carbon)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Standard KBr pelleting can introduce moisture, which is problematic for hygroscopic HCl salts. Attenuated Total Reflectance (ATR) FT-IR is preferred. The protonation of the pyrazole ring introduces a characteristic broad absorption band, distinguishing the salt from the free base.

Table 2: FT-IR Spectral Data (ATR Crystal)

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3100 – 2500Strong, BroadN-H⁺ stretching (Pyrazolium chloride H-bonding network)
1695Strong, SharpC=O stretching (Aldehyde carbonyl)
1580MediumC=N stretching (Pyrazole ring)
1530MediumC=C stretching (Pyrazole ring)
1380WeakC-H bending (Methyl group)
780StrongOut-of-plane C-H bending (Aromatic ring)
Mass Spectrometry (LC-MS/ESI+)

Electrospray Ionization (ESI) in positive mode is ideal for this compound. Since the molecule is already pre-ionized in solution as a pyrazolium cation, it readily flies in the mass spectrometer, yielding a strong [M-Cl]⁺ peak corresponding to the protonated free base.

Table 3: Mass Spectrometry (LC-MS/ESI+) Data

m/z ValueRelative AbundanceIon Species / Fragmentation Assignment
111.1100% (Base Peak)[M - Cl]⁺ or[Free Base + H]⁺ (Intact pyrazolium cation)
83.145%[M - Cl - CO]⁺ (Loss of carbon monoxide from aldehyde)
133.1< 5%[M - Cl + Na]⁺ (Sodium adduct of the free base)

Standardized Analytical Protocols

The following methodologies are designed as self-validating systems. Each step includes a causality rationale and a validation checkpoint to ensure data integrity before proceeding to the next phase.

Workflow A Sample: 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl B Sample Preparation (Desiccation & Solvation) A->B C 1H & 13C NMR (DMSO-d6, 400 MHz) B->C D FT-IR Spectroscopy (ATR Crystal) B->D E LC-MS Analysis (ESI+, Acetonitrile/H2O) B->E F Data Synthesis & Structural Confirmation C->F D->F E->F

Fig 2: Multiplexed spectroscopic workflow for the structural validation of the pyrazolium salt.

Protocol 1: NMR Sample Preparation and Acquisition
  • Step 1: Desiccation. Dry the HCl salt under vacuum (10 mbar) at 40°C for 2 hours.

    • Causality: The salt is hygroscopic. Residual water overlaps with key spectral regions in DMSO-d₆ (water peak at 3.33 ppm) and catalyzes proton exchange, broadening the -NH₂⁺ signal.

    • Validation Checkpoint: The physical state should be a free-flowing powder, not a sticky resin.

  • Step 2: Solvation. Dissolve 15 mg of the dried salt in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ disrupts the tight ionic lattice of the pyrazolium chloride, ensuring complete solvation.

    • Validation Checkpoint: The solution must be optically clear. Turbidity indicates incomplete dissolution, which will distort the magnetic field homogeneity (shimming) and degrade peak resolution.

  • Step 3: Acquisition. Acquire ¹H (16 scans) and ¹³C (256 scans) spectra at 298 K.

    • Validation Checkpoint: The residual DMSO-d₆ quintet must be sharply resolved at 2.50 ppm. If the peak is broad, re-shim the instrument.

Protocol 2: FT-IR (ATR) Analysis
  • Step 1: Background Collection. Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Validation Checkpoint: The energy throughput should be >90%, with a flat baseline.

  • Step 2: Sample Application. Apply 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: ATR eliminates the need for KBr pelleting. KBr is highly hygroscopic and can artificially inflate the O-H/N-H stretching region (3000-3500 cm⁻¹), masking the true pyrazolium N-H⁺ stretch.

    • Validation Checkpoint: The C=O stretch at 1695 cm⁻¹ must have an absorbance between 0.4 and 0.8 AU. If lower, increase anvil pressure.

Protocol 3: LC-MS (ESI+) Profiling
  • Step 1: Dilution. Dissolve 1 mg of sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the pyrazole remains fully protonated during the desolvation process in the ESI source, maximizing the [M-Cl]⁺ ion yield.

    • Validation Checkpoint: Ensure the backpressure on the LC column is stable before injection to rule out salt precipitation.

  • Step 2: Ionization and Detection. Run a 5-minute gradient elution and acquire MS data in positive ion mode (m/z 50-500).

    • Validation Checkpoint: The Total Ion Chromatogram (TIC) should show a single sharp peak. The extracted mass spectrum for this peak must display 111.1 m/z as the base peak.

Conclusion

The conversion of 3-Methyl-1H-pyrazole-5-carbaldehyde into its hydrochloride salt is a critical step for stabilizing the molecule against tautomeric degradation, thereby enabling precise spectroscopic characterization. By strictly adhering to the causality-driven protocols outlined above—specifically the use of DMSO-d₆ for NMR, ATR for FT-IR, and acidic ESI+ for MS—researchers can achieve highly reproducible, self-validating structural data necessary for downstream drug development applications.

Sources

Exploratory

Physicochemical Dynamics of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl: A Whitepaper on Solubility, Stability, and Synthetic Utility

Introduction & Core Thesis In the development of STING agonists, NNMT inhibitors, and transthyretin (TTR) tetramer kinetic stabilizers, the 3-methyl-1H-pyrazole scaffold is a privileged pharmacophore. Specifically, 3-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Thesis

In the development of STING agonists, NNMT inhibitors, and transthyretin (TTR) tetramer kinetic stabilizers, the 3-methyl-1H-pyrazole scaffold is a privileged pharmacophore. Specifically, 3-Methyl-1H-pyrazole-5-carbaldehyde serves as a critical electrophilic synthon for late-stage reductive aminations[1].

However, the free base form presents dual challenges in drug development: limited aqueous solubility and susceptibility to auto-oxidation. Conversion to the hydrochloride (HCl) salt is a standard intervention, but it fundamentally alters the molecule's stability profile and reactivity in solution. As a Senior Application Scientist, I approach the physicochemical profiling of this building block not merely as a data-collection exercise, but as a fundamental prerequisite for robust assay design and synthetic scale-up. This guide deconstructs the causality behind these physicochemical shifts and provides self-validating protocols for handling the HCl salt.

Mechanistic Profiling: Solubility vs. Stability

The Causality of Enhanced Solubility

The free base of 3-methyl-1H-pyrazole-5-carbaldehyde is a neutral, planar heteroaromatic system with strong intermolecular hydrogen bonding, leading to high crystal lattice energy and poor aqueous dissolution. By introducing anhydrous HCl, the N2 nitrogen of the pyrazole ring (conjugate pKa ~2.5) is protonated. This charged species disrupts the native lattice packing and facilitates robust ion-dipole interactions with aqueous media. Empirical studies on structurally analogous amidobenzimidazole STING agonists demonstrate that conversion of pyrazole derivatives to their HCl salts frequently increases aqueous solubility by >20-fold compared to the free base[2].

The Stability Paradox: Electrophilicity and Hydrate Formation

While the HCl salt resolves solubility bottlenecks, it introduces a stability paradox. Protonation of the pyrazole ring withdraws electron density from the C5 position. This inductive effect renders the adjacent carbaldehyde carbon highly electrophilic. In the presence of ambient moisture or aqueous buffers, the aldehyde rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate).

While the hydrate is stable against auto-oxidation (preventing irreversible degradation to the carboxylic acid), it is a "dead end" for direct imine formation unless dehydrated in situ. Therefore, understanding the equilibrium between the free aldehyde and the hydrate is critical for reproducible synthetic yields.

Quantitative Data Summary

The following table synthesizes the divergent physicochemical properties of the free base versus the HCl salt, providing a comparative baseline for experimental design.

PropertyFree Base FormHydrochloride (HCl) Salt FormMechanistic Driver
Aqueous Solubility (pH 7.4) < 5 mg/mL> 70 mg/mLDisruption of lattice energy via protonation; enhanced ion-dipole interactions[2].
Physical State Off-white powderWhite crystalline solidSalt formation increases crystallinity and melting point.
Aldehyde State (in H2O) Predominantly free aldehydePredominantly gem-diol (hydrate)Protonated pyrazole increases C5 electrophilicity, favoring rapid hydration.
Storage Requirements Inert atmosphere, 4°CDesiccated, inert atmosphere, RT to 4°CHCl salt is highly hygroscopic; ambient moisture drives hydrate formation.

Visualizing the Physicochemical Workflow

To map the state transitions of this synthon, the following diagram illustrates how environmental conditions dictate the active chemical species.

G FreeBase 3-Methyl-1H-pyrazole- 5-carbaldehyde (Free Base) HClSalt HCl Salt Form (High Aqueous Solubility) FreeBase->HClSalt Protonation Hydrate Aldehyde Hydrate (Moisture-induced) FreeBase->Hydrate H2O Exposure HClReagent Anhydrous HCl (e.g., in Dioxane) HClReagent->HClSalt AqueousMedia Aqueous Buffer / Bioassay (pH 7.4) HClSalt->AqueousMedia Dissolution (>20-fold increase) Synthesis Reductive Amination (Target Scaffold) HClSalt->Synthesis NaBH(OAc)3 / Amine Hydrate->Synthesis Dehydration / React

Fig 1: Phase transition and reactivity pathways of 3-Methyl-1H-pyrazole-5-carbaldehyde species.

Self-Validating Experimental Protocols

A protocol that cannot prove its own success is a liability. The following methodologies contain built-in validation gates to ensure structural integrity and synthetic viability.

Protocol A: Controlled Generation and Validation of the HCl Salt

Objective: Convert the free base to the HCl salt without inducing hydrate formation or auto-oxidation. Rationale: Using anhydrous HCl in dioxane prevents the introduction of water, ensuring the aldehyde remains intact.

  • Dissolution: Suspend 1.0 eq (10 mmol) of 3-Methyl-1H-pyrazole-5-carbaldehyde (Free Base) in 20 mL of anhydrous diethyl ether under an argon atmosphere.

    • Causality: Ether is a non-polar, aprotic solvent in which the free base is moderately soluble, but the resulting HCl salt is completely insoluble, driving precipitation.

  • Acidification: Cool the suspension to 0°C. Dropwise, add 1.05 eq of 4M HCl in dioxane. Stir for 30 minutes.

  • Isolation: Filter the resulting white precipitate rapidly under a blanket of argon using a Schlenk frit. Wash with 10 mL of cold, anhydrous ether.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 12 hours.

  • Self-Validation Gate:

    • 1H-NMR (in DMSO-d6): Confirm the presence of the aldehyde proton (~9.9 ppm). If a peak appears at ~6.0 ppm, it indicates hydrate formation (gem-diol CH).

    • Karl Fischer Titration: Ensure water content is <0.5%.

Protocol B: Reductive Amination Using the HCl Salt

Objective: Couple the HCl salt with a primary/secondary amine to form a functionalized pyrazole scaffold[3]. Rationale: Because the synthon is an HCl salt, an exogenous base must be added to liberate the free amine and the free pyrazole in situ to allow imine formation.

  • Neutralization & Imine Formation: In a flame-dried flask, combine 1.0 eq of the target amine and 1.1 eq of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, regenerating the free aldehyde and preventing the amine from remaining protonated (which would eliminate its nucleophilicity).

  • Dehydration (Critical Step): Add 3Å molecular sieves to the reaction mixture. Stir at room temperature for 2 hours.

    • Causality: Sieves drive the equilibrium of imine formation forward by sequestering the water byproduct, and critically, they dehydrate any trace hydrate present in the starting material.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3. Extract 3x with dichloromethane. Dry organics over Na2SO4 and concentrate.

  • Self-Validation Gate:

    • LC-MS Monitoring: Prior to quenching, pull a 5 µL aliquot, dilute in MeCN, and inject. The aldehyde mass (m/z 111.05 [M+H]+) should be fully consumed, replaced by the product mass.

References

  • Title: Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Foundational

Harnessing the Reactivity of the Aldehyde Group in 3-Methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide for Advanced Drug Discovery

Executive Summary 3-Methyl-1H-pyrazole-5-carbaldehyde (frequently referenced as 5-methyl-1H-pyrazole-3-carbaldehyde due to annular tautomerism) is a highly versatile building block in medicinal chemistry. Its dual functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1H-pyrazole-5-carbaldehyde (frequently referenced as 5-methyl-1H-pyrazole-3-carbaldehyde due to annular tautomerism) is a highly versatile building block in medicinal chemistry. Its dual functionality—a hydrogen-bonding pyrazole core and an electrophilic formyl group—makes it an ideal precursor for synthesizing kinase inhibitors, antitubercular agents, and protein stabilizers. This whitepaper provides an in-depth analysis of the aldehyde group's reactivity, offering field-proven, self-validating protocols for its functionalization.

Electronic Environment and Tautomeric Considerations

The reactivity of the aldehyde group at the 5-position is profoundly influenced by the pyrazole ring. The electron-withdrawing nature of the adjacent imine nitrogen (in the 1H-pyrazole tautomer) enhances the electrophilicity of the carbonyl carbon.

However, the acidic NH proton (pKa ~14) can quench highly basic nucleophiles (e.g., Grignard reagents), often requiring transient protection strategies (such as THP or SEM protection). Conversely, under mildly acidic or neutral conditions, the aldehyde undergoes rapid nucleophilic addition without the need for protecting groups. This makes the unprotected scaffold highly amenable to reductive amination and condensation workflows, streamlining synthetic routes in drug development.

Core Reactivity Pathways

The formyl group primarily participates in three critical transformations:

  • Reductive Amination : Conversion to secondary or tertiary amines, critical for improving aqueous solubility and modulating pharmacokinetic properties.

  • Condensation : Formation of Schiff bases, hydrazones, or Knoevenagel products, often utilized in synthesizing extended conjugated systems or metal-chelating ligands.

  • Oxidation/Reduction : Direct conversion to carboxylic acids or primary alcohols to serve as intermediates for esterification or etherification.

Reactivity Core 3-Methyl-1H-pyrazole- 5-carbaldehyde RedAm Reductive Amination (STAB, DCE/NMP) Core->RedAm 1°/2° Amines Cond Condensation (Amines, Hydrazines) Core->Cond Nucleophilic Addition OxRed Oxidation / Reduction (NaBH4 / KMnO4) Core->OxRed Hydride / [O] Prod1 Alkyl Amines (e.g., TTR Stabilizers) RedAm->Prod1 Prod2 Schiff Bases / Imines (e.g., Antimicrobials) Cond->Prod2 Prod3 Alcohols / Acids (Intermediates) OxRed->Prod3

Fig 1: Aldehyde reactivity pathways of 3-Methyl-1H-pyrazole-5-carbaldehyde in organic synthesis.

Self-Validating Experimental Protocols

In my experience overseeing medicinal chemistry workflows, successful functionalization of heterocyclic aldehydes requires strict control over reaction kinetics. The following protocols are engineered with built-in validation checkpoints to ensure high fidelity and reproducibility.

Protocol A: Chemoselective Reductive Amination

Reductive amination is the premier method for appending the pyrazole core to complex scaffolds, such as in the synthesis of Transthyretin (TTR) tetramer stabilizers[1] and spirocyclic MmpL3 inhibitors[2].

Causality & Reagent Selection : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetate groups prevent the direct reduction of the parent aldehyde. Instead, STAB selectively reduces the more electrophilic iminium ion formed in situ, drastically minimizing the formation of the unwanted pyrazole-alcohol byproduct.

Step-by-Step Methodology :

  • Imine Formation : In an oven-dried flask, dissolve 3-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, ~1.0 mmol) and the target primary/secondary amine (1.0 to 1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or N-methyl-2-pyrrolidone (NMP) (5 mL)[2],[1].

  • Catalysis : Add glacial acetic acid (0.2 eq) to lower the pH, facilitating the protonation of the hemiaminal intermediate to drive water elimination and iminium formation.

  • Validation Checkpoint (Critical) : Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent blindly. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to the next step only when the aldehyde mass is depleted and the imine/iminium intermediate is the dominant peak.

  • Reduction : Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise over 10 minutes to manage mild exothermicity. Stir for 12–18 hours at room temperature (or up to 60 °C for sterically hindered amines)[1].

  • Quench & Isolation : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and hydrolyze unreacted hydride. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Condensation to Form Schiff Bases

The condensation of the aldehyde with primary amines or hydrazines yields Schiff bases, which are valuable as homochiral dimers or tripodal ligands in coordination chemistry[3].

Causality & Reagent Selection : The reaction is driven by the thermodynamic stability of the highly conjugated pyrazole-imine system. Methanol is used as the solvent because it solubilizes both starting materials while allowing the less soluble Schiff base product to precipitate, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology :

  • Reaction Assembly : Suspend 3-Methyl-1H-pyrazole-5-carbaldehyde (3.0 eq) in anhydrous methanol[3].

  • Amine Addition : Add the polyamine (e.g., tris(2-aminoethyl)amine) (1.0 eq) dropwise.

  • Reflux and Precipitation : Heat the mixture to reflux for 2 hours. The condensation releases water, and the resulting Schiff base will typically begin to precipitate as a crystalline solid.

  • Validation Checkpoint : Monitor the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹) via FT-IR spectroscopy of the crude suspension.

  • Isolation : Cool the mixture to 0 °C, filter the precipitate, and wash with cold methanol to yield the pure Schiff base.

Quantitative Data Summary

The following table synthesizes quantitative outcomes from literature-validated workflows, providing a benchmark for expected yields and conditions when functionalizing this specific aldehyde.

Reaction TypeReagents & ConditionsTarget ApplicationTypical YieldReference
Reductive Amination Piperazine derivative, NaBH(OAc)₃, DCE, HOAc, 60 °CTTR Tetramer Stabilizers65–85%[1]
Reductive Amination Spirocycle amine, NaBH(OAc)₃, NMP, AcOH, RTMmpL3 Inhibitors (Antitubercular)70–90%[2]
Reductive Amination Dimethylamine, NaBH₃CN/NaBH₄, MeOH, RTAntitubercular Pyrazolylpyrimidinones60–75%[4]
Condensation Tris(2-aminoethyl)amine, MeOH, RefluxTripodal Ligands / Homochiral Dimers80–95%[3]
Conclusion

The aldehyde group of 3-Methyl-1H-pyrazole-5-carbaldehyde offers a highly tunable vector for drug discovery and materials science. By leveraging chemoselective reagents like STAB and implementing rigorous in-process analytical checkpoints (LC-MS, FT-IR), researchers can reliably integrate this privileged scaffold into complex molecular architectures with high fidelity and yield.

References[2] Title: Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth

Source : ACS Omega - ACS Publications URL :[Link][3] Title : Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers Source : ResearchGate URL :[Link][4] Title : Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link][1] Title : Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 3-Methylpyrazole

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Causality The pyrazole scaffold is a privileged pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Causality

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Functionalizing this core—specifically via the introduction of a formyl group—unlocks a versatile intermediate for downstream transformations, such as Knoevenagel condensations, reductive aminations, and multicomponent reactions.

The Vilsmeier-Haack (VH) reaction is the premier method for the regioselective formylation of electron-rich heterocycles[2]. In the context of 3-methylpyrazole, the reaction selectively yields 3-methyl-1H-pyrazole-4-carbaldehyde .

The Causality of Regioselectivity and Reactivity

Understanding the underlying physical organic chemistry is critical for protocol optimization:

  • Electrophile Generation: The reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) via the exothermic reaction between phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF)[2].

  • Regioselectivity: The pyrazole ring is an electron-rich π -excessive system. The +I (inductive) effect of the methyl group at the C3 position further enriches the electron density at the adjacent C4 position. Consequently, electrophilic aromatic substitution (EAS) occurs exclusively at C4[3].

  • Thermal Activation: While the pyrazole is electron-rich, the highly acidic conditions of the VH reaction lead to partial protonation of the pyrazole nitrogen, deactivating the ring. Therefore, while the Vilsmeier reagent must be formed at low temperatures (0–5 °C) to prevent thermal degradation, the actual substitution step requires significant thermal activation (70–80 °C) to drive the reaction to completion[2].

Mechanism DMF N,N-Dimethylformamide (DMF) VR Chloroiminium Salt (Vilsmeier Reagent) DMF->VR + POCl3 0-5 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->VR Intermediate Wheland-type Iminium Intermediate VR->Intermediate Electrophilic Attack Substrate 3-Methylpyrazole (Electron-rich C4) Substrate->Intermediate C4 Substitution Hydrolysis Alkaline Hydrolysis (pH 7-8) Intermediate->Hydrolysis H2O / NaHCO3 Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product - HNMe2

Mechanistic pathway of the Vilsmeier-Haack formylation of 3-methylpyrazole.

Quantitative Data: Reaction Optimization

To establish a self-validating system, empirical data must drive reagent stoichiometry and thermal parameters. The table below summarizes the optimization landscape for this specific transformation.

POCl3​ (Equiv)DMF (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1.23.02512< 20Insufficient activation energy; iminium intermediate stalls.
2.05.080385 Optimal conversion; balanced EAS and stability.
3.010.0100260Excessive heat causes tarry degradation and side reactions.
2.05.0803< 10Using wet DMF. Vilsmeier reagent rapidly hydrolyzes.

Standard Operating Protocol (SOP)

This protocol is engineered as a self-validating workflow. Each phase contains specific observable milestones to ensure the integrity of the reaction before proceeding to the next step.

Reagents & Equipment
  • Substrate: 3-Methylpyrazole (1.0 equiv, high purity)

  • Reagents: Phosphorus oxychloride ( POCl3​ , 2.0 equiv), Anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv)

  • Equipment: Flame-dried 3-neck round-bottom flask, dropping funnel, reflux condenser, inert gas ( N2​ /Ar) manifold, internal thermometer.

Step-by-Step Methodology

Phase 1: Vilsmeier Reagent Generation (0–5 °C)

  • Purge the flame-dried 3-neck flask with inert gas.

  • Add anhydrous DMF (5.0 equiv) and cool the system to 0–5 °C using an ice-water bath.

  • Self-Validation Check: Ensure the internal temperature stabilizes below 5 °C.

  • Add POCl3​ (2.0 equiv) dropwise via a dropping funnel over 30 minutes.

    • Causality Note: This reaction is highly exothermic. Rapid addition will cause thermal degradation of the chloroiminium salt, turning the solution dark brown/black[2]. A successful formation yields a pale yellow to orange viscous complex.

Phase 2: Substrate Addition & Thermal Activation 5. Dissolve 3-methylpyrazole (1.0 equiv) in a minimal volume of anhydrous DMF. 6. Add the substrate solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C. 7. Remove the ice bath and gradually heat the reaction mixture to 70–80 °C. 8. Stir at this temperature for 2–4 hours.

  • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. The reaction is complete when the starting material spot is entirely consumed, replaced by a lower Rf​ UV-active spot (the iminium intermediate).

Phase 3: Quenching & Hydrolysis 9. Cool the reaction mixture to room temperature. 10. Carefully pour the mixture onto a vigorously stirred beaker of crushed ice and water.

  • Safety Note: Unreacted POCl3​ reacts violently with water, releasing HCl gas. Perform in a fume hood.
  • Critical Step: Slowly neutralize the highly acidic solution by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) or solid potassium carbonate ( K2​CO3​ ) until the pH reaches exactly 7–8[2].
  • Causality Note: The product currently exists as a water-soluble iminium salt. Neutralization is strictly required to drive the hydrolysis of the iminium species into the target aldehyde. If the pH remains acidic, the product will be lost in the aqueous layer during extraction.

Phase 4: Extraction & Purification 12. Extract the neutralized aqueous phase with Ethyl Acetate or Dichloromethane (3 x 50 mL). 13. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. 14. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to afford pure 3-methyl-1H-pyrazole-4-carbaldehyde.

Workflow Step1 1. Reagent Prep Add POCl3 to DMF at 0-5 °C Step2 2. Substrate Addition Add 3-Methylpyrazole dropwise Step1->Step2 Step3 3. Thermal Activation Heat to 70-80 °C for 2-4 hrs Step2->Step3 Step4 4. Reaction Monitoring TLC Validation Step3->Step4 Step4->Step3 Incomplete reaction Step5 5. Quench & Hydrolysis Ice water + NaHCO3 (pH 7-8) Step4->Step5 Starting material consumed Step6 6. Extraction & Drying DCM/EtOAc extraction, MgSO4 Step5->Step6 Step7 7. Pure Product 3-Methyl-1H-pyrazole-4-carbaldehyde Step6->Step7

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting & Analytical Validation

If low yields or tarry residues are encountered, trace the failure back to the causal mechanisms:

  • Inactive Vilsmeier Reagent: Moisture in the glassware or degraded POCl3​ will prematurely hydrolyze the chloroiminium salt[2]. Always use fresh reagents and flame-dried glassware.

  • Product Lost in Aqueous Layer: If the extraction yields no product despite TLC showing conversion, the quench pH was likely too low. The iminium intermediate was not fully hydrolyzed to the aldehyde and remained partitioned in the aqueous phase. Re-adjust the aqueous layer to pH 8 and re-extract.

References

  • BenchChem Technical Support Team.
  • "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives". International Journal of Pharmaceutical Sciences.
  • "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions". Arkivoc.

Sources

Application

Using 3-Methyl-1H-pyrazole-5-carbaldehyde HCl as a building block for bioactive molecules

Introduction & Mechanistic Rationale 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (Molecular Formula: C5H6N2O · HCl) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Methyl-1H-pyrazole-5-carbaldehyde HCl (Molecular Formula: C5H6N2O · HCl) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery 1[1]. The compound features two critical structural handles that dictate its utility in synthesizing bioactive molecules:

  • The Pyrazole Core: Acts as a robust hydrogen-bond donor and acceptor. In physiological environments, the 3-methyl-pyrazole moiety frequently serves as a bioisostere for aromatic rings or amides. It is capable of projecting deep into hydrophobic protein pockets while maintaining crucial electrostatic interactions with target residues 2[2].

  • The Formyl Group (Aldehyde): Provides a highly reactive electrophilic center, ideal for carbon-carbon bond formation (e.g., Horner-Wadsworth-Emmons olefination) and carbon-nitrogen bond formation (e.g., reductive amination) 3[3].

Why the HCl Salt? The hydrochloride salt form is strategically advantageous for bench stability. It prevents the spontaneous oxidation of the aldehyde to a carboxylic acid and mitigates unwanted self-condensation (Schiff base formation) between the pyrazole nitrogen of one molecule and the aldehyde of another during long-term storage.

Synthetic Divergence in Medicinal Chemistry

Depending on the target pathology, 3-Methyl-1H-pyrazole-5-carbaldehyde HCl is channeled into distinct synthetic workflows. Below is a logical map of its primary applications in contemporary drug discovery.

G A 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl B Reductive Amination (NaBH(OAc)3) A->B Piperazine linkers C HWE Olefination (Phosphonoacetate) A->C Alkylation & Olefination D TTR Tetramer Stabilizers B->D H-Bonding with Ser117 E STING Agonists C->E Flexible chain extension F ATTR & Macular Degeneration Therapy D->F G Immuno-Oncology Therapeutics E->G

Fig 1. Divergent synthetic workflows for 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in drug discovery.

Application I: Transthyretin (TTR) Tetramer Kinetic Stabilizers

Dissociation of TTR tetramers is the root cause of TTR amyloidosis (ATTR) and contributes heavily to macular degeneration. Small molecules that bind the thyroxine (T4) binding site kinetically stabilize the tetramer, preventing toxic fibril deposition 2[2].

Causality in Experimental Design

Researchers utilize 3-methyl-1H-pyrazole-5-carbaldehyde to construct the "head group" of TTR stabilizers. Structural analysis reveals that when linked via a rigid piperazine ring, the 3-methyl-pyrazole group projects deep into the T4 inner binding cavity, forming critical hydrogen bonds with Ser117 and Ser117' 4[4].

To couple the pyrazole to the piperazine linker, a reductive amination is employed. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. Unlike NaBH4, which would rapidly and indiscriminately reduce the starting aldehyde to an alcohol, NaBH(OAc)3 is mild and selectively reduces the transient iminium ion 2[2]. Furthermore, 1,2-dichloroethane (DCE) is selected as the solvent over dichloromethane (DCM) because its higher boiling point (83 °C) allows the reaction to be heated to 60 °C, which is thermodynamically necessary to overcome the steric hindrance of the bulky piperazine nucleophile 4[4].

Protocol: Reductive Amination Workflow
  • Imine Formation: In a dry round-bottom flask, dissolve the piperazine-bearing intermediate (e.g., methyl 4-fluoro-3-(piperazin-1-yl)benzoate, 1.0 eq) and 3-methyl-1H-pyrazole-5-carbaldehyde HCl (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration 4[4].

  • Acid Catalysis: Add glacial acetic acid (HOAc, 0.2 eq). Self-Validation Step: While the HCl salt of the aldehyde provides inherent acidity, supplementary HOAc ensures the piperazine is appropriately protonated to facilitate water elimination. Stir at room temperature for 1 hour 2[2].

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). The suspension will become cloudy.

  • Thermal Shift: Heat the reaction mixture to 60 °C and stir for 12 hours 4[4]. Self-Validation Step: Monitor via LC-MS. Confirm the disappearance of the aldehyde C=O stretch/mass and the emergence of the product mass [M+H]+.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Application II: STING Agonist Development

Stimulator of Interferon Genes (STING) agonists are highly sought after in immuno-oncology. 3-Methyl-1H-pyrazole-5-carbaldehyde is utilized to synthesize terminal flexible chains in amidobenzimidazole STING agonists, optimizing the molecule's spatial arrangement and binding affinity 3[3].

Causality in Experimental Design

To extend the carbon framework of the aldehyde, a Horner-Wadsworth-Emmons (HWE) olefination is performed. This reaction converts the aldehyde into an α,β-unsaturated ester (acrylic acid derivative). The HWE reaction is preferred over the Wittig reaction because the resulting phosphonate byproducts are water-soluble and easily removed during aqueous workup, ensuring high purity of the pharmaceutical intermediate 3[3]. Prior to olefination, the pyrazole nitrogen must be alkylated to prevent it from interfering with the strongly basic conditions of the HWE reaction.

Protocol: Alkylation and HWE Olefination
  • N-Alkylation: Dissolve 3-methyl-1H-pyrazole-5-carbaldehyde HCl (1.0 eq) in DMF. Add Cs2CO3 (2.5 eq) to neutralize the HCl salt and deprotonate the pyrazole. Add bromoethane (1.1 eq) and stir at 80 °C until completion. Isolate the N-ethyl intermediate 3[3].

  • Ylide Generation: In a separate, flame-dried flask under N2, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases 3[3].

  • Olefination: Dropwise add a THF solution of the N-alkylated pyrazole aldehyde to the ylide. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with cold water. Extract with ethyl acetate. The resulting ester can be subsequently hydrolyzed with LiOH·H2O to afford the acrylic acid derivative 3[3].

Quantitative Data Summary

The following table summarizes the synthetic efficiency and biological outcomes of derivatives synthesized using 3-Methyl-1H-pyrazole-5-carbaldehyde HCl as a core building block across different therapeutic areas.

Derivative / ApplicationReaction PathwayTarget Receptor / ProteinKey Structural FunctionTypical YieldBioactivity / Outcome
Piperazine-linked Pyrazole Reductive AminationTransthyretin (TTR)H-bonds with Ser117/Ser117'~60-75%High TTR tetramer stabilization
Amidobenzimidazole Analogue Alkylation + HWE OlefinationSTING ReceptorFlexible chain extension~44-55%EC50 = 0.24 μM (h-STING)
Pyrrolo[2,3-b]pyridine Analogue Reductive AminationMacrocyclic Peptide TargetPharmacophore matching~25%High-affinity lead generation

Self-Validating Quality Control (QC)

To ensure the integrity of the protocols, implement the following self-validating checks:

  • Stoichiometric Compensation for HCl: When utilizing the HCl salt in base-sensitive couplings (unlike the acidic reductive amination), you must add exactly 1.0 extra equivalent of a non-nucleophilic base (e.g., DIPEA or Et3N) to liberate the free base. Failure to do so will stall the reaction.

  • FT-IR / NMR Monitoring of Imine Intermediates: Before the addition of the hydride source in reductive aminations, take a micro-aliquot. The disappearance of the sharp aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) in FT-IR confirms successful intermediate formation. In ¹H-NMR, the aldehyde proton (~9.8 ppm) should vanish, replaced by an imine proton (~8.2-8.5 ppm).

References

  • PubChem - 3-methyl-1H-pyrazole-5-carbaldehyde. Available at:[1]

  • ChemRxiv - Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. Available at:[2]

  • PMC (NIH) - Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction. Available at:[4]

  • Journal of Medicinal Chemistry (ACS) - Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists. Available at:[3]

  • Journal of Medicinal Chemistry (ACS) - Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides. Available at:[5]

Sources

Method

Knoevenagel condensation with 3-Methyl-1H-pyrazole-5-carbaldehyde

This application note provides an authoritative, in-depth guide to the Knoevenagel condensation of 3-Methyl-1H-pyrazole-5-carbaldehyde (also recognized as 5-methyl-1H-pyrazole-3-carbaldehyde due to annular tautomerism)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an authoritative, in-depth guide to the Knoevenagel condensation of 3-Methyl-1H-pyrazole-5-carbaldehyde (also recognized as 5-methyl-1H-pyrazole-3-carbaldehyde due to annular tautomerism). Designed for drug development professionals and synthetic chemists, this document synthesizes mechanistic theory with field-validated protocols, focusing on the generation of highly functionalized α,β -unsaturated pyrazole adducts.

Scientific Rationale & Substrate Dynamics

3-Methyl-1H-pyrazole-5-carbaldehyde is a highly versatile heterocyclic building block. The presence of the electron-withdrawing imine-like nitrogen in the pyrazole ring enhances the electrophilicity of the C5-carbaldehyde group, making it an excellent substrate for nucleophilic addition.

When subjected to a Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, or barbituric acid), the reaction yields conjugated pyrazole-alkenes. These adducts are highly prized in medicinal chemistry because the resulting α,β -unsaturated nitrile or carbonyl moieties act as potent Michael acceptors . This structural feature enables targeted covalent interactions with biological nucleophiles, such as cysteine residues in kinase active sites, forming the basis for targeted covalent inhibitors[1]. Furthermore, coupling this aldehyde with quinoline derivatives via Knoevenagel condensation yields vinyl-linked hybrids that exhibit profound antimicrobial properties by disrupting bacterial membrane integrity[2].

Mechanistic Pathway & Causality

The Knoevenagel condensation is fundamentally a base-catalyzed aldol-type reaction followed by dehydration. The choice of base and solvent dictates the reaction's kinetic profile.

  • Deprotonation: A mild base (such as piperidine or ammonium carbonate) deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-methyl-1H-pyrazole-5-carbaldehyde, forming a tetrahedral alkoxide intermediate.

  • Proton Transfer & Dehydration: Protonation yields a β -hydroxy intermediate. Because the final product benefits from extended conjugation (linking the pyrazole π -system with the alkene and the electron-withdrawing groups), the system undergoes a rapid base-assisted dehydration via an E1cB mechanism. This thermodynamic driving force makes the dehydration step essentially irreversible.

Mechanism Base Base Catalyst (e.g., Piperidine) ActMeth Active Methylene (e.g., Malononitrile) Base->ActMeth Deprotonation Enolate Nucleophilic Enolate Intermediate ActMeth->Enolate -H⁺ Tetrahedral Tetrahedral Alkoxide Intermediate Enolate->Tetrahedral Nucleophilic Attack Aldehyde 3-Methyl-1H-pyrazole- 5-carbaldehyde Aldehyde->Tetrahedral Electrophilic Carbonyl Alcohol β-Hydroxy Intermediate Tetrahedral->Alcohol Proton Transfer Dehydration Dehydration (-H₂O) Alcohol->Dehydration Base-assisted E1cB Product α,β-Unsaturated Pyrazole Adduct Dehydration->Product C=C Bond Formation

Fig 1. Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical state of the reaction (e.g., precipitation) and chromatographic shifts serve as built-in quality control checkpoints.

Protocol A: Traditional Piperidine-Catalyzed Condensation

Causality: Piperidine acts as both a base and a potential nucleophilic catalyst (forming a transient, highly reactive iminium ion with the aldehyde). Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but poorly solubilizes the highly conjugated product at room temperature, facilitating easy recovery.

  • Preparation: In a 50 mL round-bottom flask, suspend 3-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 110.11 mg) and malononitrile (1.0 mmol, 66.06 mg) in absolute ethanol (10 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL). Validation checkpoint: The solution will typically undergo a distinct color change (often deepening to yellow/orange) indicating the formation of the enolate/iminium species.

  • Reaction: Heat the mixture to reflux (78 °C) while stirring for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). Validation checkpoint: The aldehyde spot (UV active at 254 nm) will disappear, replaced by a lower Rf, highly UV-absorbent spot corresponding to the product.

  • Workup: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The extended conjugation of the product drastically reduces its solubility, driving spontaneous crystallization.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to yield the product.

Protocol B: Green Chemistry Aqueous Approach (Ammonium Carbonate)

Causality: Modern pharmaceutical synthesis prioritizes green chemistry. Utilizing a water:ethanol (1:1) mixture with ammonium carbonate (20 mol%) provides a highly efficient, eco-friendly alternative[3]. The biphasic/aqueous nature exploits the hydrophobic effect; as the non-polar conjugated alkene forms, it is violently expelled from the aqueous phase, driving the reaction to completion via Le Chatelier's principle.

  • Preparation: In a 50 mL flask, combine 3-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the active methylene (1.0 mmol) in 10 mL of a water:ethanol (1:1) mixture. Stir for 5 minutes to ensure homogenization.

  • Catalysis: Add ammonium carbonate (20 mol%).

  • Reaction: Stir the mixture at ambient temperature or under mild sonication for 10–20 minutes. Validation checkpoint: A heavy precipitate will rapidly form directly in the reaction flask as the product is completely insoluble in the aqueous matrix.

  • Isolation: Filter the solid directly, wash with distilled water to remove the water-soluble catalyst, and dry.

Workflow Step1 Reagent Prep Equimolar Ratio Step2 Solvent & Catalyst EtOH + Piperidine Step1->Step2 Step3 Reaction Reflux & TLC Monitor Step2->Step3 Step4 Workup Cooling & Precipitation Step3->Step4 Step5 Purification Filtration & Wash Step4->Step5 Step6 Validation NMR & LC-MS Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesizing pyrazole adducts.

Quantitative Data & Optimization Matrix

The following table synthesizes expected quantitative outcomes based on the active methylene utilized and the chosen protocol. The data illustrates how the pKa of the active methylene dictates reaction kinetics.

Active Methylene CompoundCatalyst / Solvent SystemReaction TimeYield (%)Visual Cue (Self-Validation)
Malononitrile Piperidine / EtOH2–4 h85–90Yellow microcrystalline solid
Malononitrile (NH₄)₂CO₃ / H₂O:EtOH10–20 min92–95Rapid bright yellow precipitation
Ethyl Cyanoacetate Piperidine / EtOH4–6 h78–82Pale yellow needles upon cooling
Barbituric Acid Piperidine / EtOH6–8 h88–91Dense orange/yellow powder

Note: Malononitrile reacts significantly faster due to the high acidity of its methylene protons (pKa ~11) compared to ethyl cyanoacetate (pKa ~13), requiring less thermal energy to initiate the enolate formation.

Applications in Drug Development

The resulting adducts from the Knoevenagel condensation of 3-methyl-1H-pyrazole-5-carbaldehyde are not mere endpoints; they are critical intermediates in rational drug design:

  • Targeted Covalent Inhibitors (TCIs): The electrophilic β -carbon of the newly formed double bond is primed for Michael addition by nucleophilic amino acids (e.g., cysteine) in target proteins. This has been heavily exploited in the design of irreversible kinase inhibitors[1].

  • Molecular Hybridization: By coupling the pyrazole carbaldehyde with complex active methylenes like 4-(4-chlorobenzoyl)-quinoline, researchers generate vinyl-linked hybrids. These specific Knoevenagel adducts have demonstrated potent ability to disrupt the membrane integrity of Pseudomonas aeruginosa, showcasing the reaction's utility in synthesizing next-generation antimicrobial agents[2].

References

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES European Chemical Bulletin3

  • Application Notes and Protocols: Knoevenagel Condensation with Pyrrole-2-carbaldehyde Benchchem 1

  • Buy 2-(4-Chlorobenzoyl)quinoline (EVT-8593857) - Molecular Hybridization Strategies EvitaChem 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Methyl-1H-pyrazole-5-carbaldehyde HCl synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-Methyl-1H-pyrazole-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl .

Synthesizing formyl-substituted pyrazoles presents unique challenges due to the amphoteric nature of the pyrazole ring, its high water solubility, and the susceptibility of the aldehyde group to hydration. This guide bypasses generic advice, focusing strictly on causality, quantitative troubleshooting, and self-validating methodologies to ensure high-yield, reproducible scale-up.

I. Mechanistic Pathway & Failure Point Architecture

Understanding the mechanistic flow is critical for diagnosing yield drops. The diagram below illustrates the standard reduction-oxidation route from the ester precursor, highlighting the exact nodes where chemical deviations lead to failure.

SynthesisTroubleshooting Precursor Ester Precursor (3-Methyl-1H-pyrazole-5-carboxylate) Reduction Reduction (LiAlH4) Target: Alcohol Precursor->Reduction Alcohol (3-Methyl-1H-pyrazol-5-yl)methanol Reduction->Alcohol Controlled Temp (-78°C) Fail1 Over-reduction / Ring Cleavage (Yield Loss >20%) Reduction->Fail1 Excess Heat/Reagent Oxidation Oxidation (MnO2 or TEMPO) Target: Aldehyde Alcohol->Oxidation Aldehyde 3-Methyl-1H-pyrazole-5-carbaldehyde Oxidation->Aldehyde Mild Oxidant (MnO2) Fail2 Over-oxidation to Carboxylic Acid (Yield Loss >30%) Oxidation->Fail2 Harsh Oxidants (KMnO4) SaltForm HCl Salt Formation (Anhydrous HCl in Dioxane) Aldehyde->SaltForm Product Target Product (Aldehyde HCl Salt) SaltForm->Product Anhydrous Conditions Fail3 Aldehyde Hydrolysis / Hydrate Formation (Gummy Solid) SaltForm->Fail3 Aqueous HCl

Mechanistic workflow for 3-Methyl-1H-pyrazole-5-carbaldehyde HCl synthesis and failure points.

II. Quantitative Troubleshooting Matrix

Before diving into the FAQs, use this diagnostic matrix to match your analytical observations with the root cause and corrective action.

Diagnostic MetricExpected ValueDeviant ObservationRoot CauseCorrective Action
HPLC Purity (Crude) > 90% Aldehyde> 15% Carboxylic AcidOver-oxidationSwitch from Jones reagent/KMnO₄ to activated MnO₂ in DCM.
Aqueous Phase Mass < 5% Product> 30% ProductPoor partitioningSaturate aqueous layer with NaCl; extract with CHCl₃/IPA (3:1).
Physical State (Salt) Crystalline PowderGummy/Syrupy ResidueHydrate formationAbandon aqueous HCl. Use strictly anhydrous 4M HCl in dioxane.
¹H NMR (Aldehyde) Sharp singlet ~9.9 ppmBroadened or absent signalTautomeric exchange / HydrationDry sample thoroughly; run NMR in anhydrous DMSO-d₆.

III. Deep-Dive FAQs: Causality & Solutions

Q1: Why is my yield dropping significantly during the oxidation of (3-methyl-1H-pyrazol-5-yl)methanol to the carbaldehyde? The Causality: The primary culprit is over-oxidation to the corresponding 3-methyl-1H-pyrazole-5-carboxylic acid. When using harsh oxidants, the electron-rich nature of the pyrazole ring accelerates the oxidation of the transient aldehyde hydrate. Furthermore, pyrazole C-3/C-5 carbaldehydes are highly reactive intermediates[1]. The Solution: You must use a milder, controlled oxidant. Activated Manganese Dioxide (MnO₂) in a non-polar solvent (e.g., dichloromethane or chloroform) prevents hydrate formation, effectively arresting the oxidation at the aldehyde stage[2]. Alternatively, a TEMPO-catalyzed oxidation with NaOCl can be used, provided the biphasic system is strictly buffered at pH 8.6 to minimize carboxylic acid formation.

Q2: I'm losing >30% of my product during the aqueous workup. How can I improve the extraction efficiency? The Causality: 3-Methyl-1H-pyrazole-5-carbaldehyde possesses both a hydrogen-bond donor (pyrrole-type N-H) and acceptors (pyridine-type N, and C=O). This creates a robust hydrogen-bonding network with water, causing the partition coefficient (LogP) to plummet. Standard liquid-liquid extraction with ethyl acetate or DCM is insufficient. The Solution: You must alter the dielectric constant of the aqueous phase and disrupt the hydration shell. Saturate the aqueous layer with NaCl (salting out) and switch to a highly polar extraction solvent mixture, specifically Chloroform/Isopropanol (3:1 v/v). The isopropanol actively disrupts the hydrogen bonds between the pyrazole and water, forcing the product into the organic phase.

Q3: The formation of the HCl salt results in a gummy, hygroscopic residue rather than a clean powder. What is going wrong? The Causality: This is a classic symptom of water contamination. Aldehydes attached to electron-rich heterocycles are highly susceptible to nucleophilic attack by water. If aqueous HCl (e.g., 37% hydrochloric acid) is used, the formyl group partially converts to a gem-diol (hydrate). This hydration destroys the crystal lattice packing, resulting in a hygroscopic syrup[3]. The Solution: Salt formation must be strictly anhydrous. The basicity of the pyrazole nitrogen requires a strong acid, but the aldehyde requires a dry environment. Use a stoichiometric amount of anhydrous 4M HCl in 1,4-dioxane.

Q4: My NMR shows a complex mixture of peaks, but my LC-MS shows a single mass. Is my product degrading? The Causality: You are observing annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms, meaning 3-methyl-1H-pyrazole-5-carbaldehyde and 5-methyl-1H-pyrazole-3-carbaldehyde exist in a dynamic equilibrium[4]. If the exchange rate is comparable to the NMR timescale, the signals will broaden or split, mimicking a degraded mixture. The Solution: Run the ¹H NMR in strictly anhydrous DMSO-d₆. The strong hydrogen-bonding capability of DMSO locks the tautomeric proton, slowing the exchange rate and resolving the spectrum into sharp, identifiable peaks.

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, follow this optimized, self-validating protocol for the oxidation and salt-formation stages.

Stage 1: Controlled Oxidation
  • Reaction Setup: Dissolve (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Reagent Addition: Add activated MnO₂ (10.0 eq) in one portion. Stir aggressively at room temperature for 12-16 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate. The starting alcohol is UV-active but does not stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful conversion is validated by a new, less polar spot that rapidly turns bright orange/yellow upon 2,4-DNP staining, confirming the active formyl group.

  • Filtration: Filter the suspension through a tight pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

Stage 2: Anhydrous HCl Salt Formation
  • Solvent Preparation: Dissolve the crude 3-methyl-1H-pyrazole-5-carbaldehyde in anhydrous diethyl ether or 1,4-dioxane (approx. 5 mL/g). Ensure the flask is under an inert argon atmosphere.

  • Acidification: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of 4M HCl in 1,4-dioxane.

  • Self-Validation Checkpoint (Precipitation): The immediate formation of a free-flowing, white to off-white crystalline powder confirms anhydrous conditions. If the solution turns cloudy and deposits a heavy oil, moisture has compromised the reaction.

  • Isolation: Stir for 30 minutes at 0 °C, filter the precipitate rapidly under a blanket of argon, wash with cold anhydrous ether, and dry strictly in a vacuum desiccator over P₂O₅.

V. References

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate URL:[2]

  • Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists ACS Publications (Journal of Medicinal Chemistry) URL:[4]

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction PMC URL:[3]

  • Recent Advances in Synthesis and Properties of Pyrazoles MDPI URL:[1]

Sources

Optimization

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes—key intermediates in modern drug discovery and materials science.[1][2][3] Here, we synthesize field-proven insights with established chemical principles to help you navigate, optimize, and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its specific utility for pyrazole chemistry?

The Vilsmeier-Haack (V-H) reaction is a versatile and cost-effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[4] For pyrazoles, which are electron-rich aromatic heterocycles, this reaction is a cornerstone technique for the regioselective synthesis of pyrazole-4-carbaldehydes.[5] These products are not just final compounds but are critical building blocks for constructing more complex molecular architectures with significant biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[3][4][6][7]

Q2: What is the "Vilsmeier Reagent," how is it prepared, and what are the critical safety considerations?

The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt, most commonly N,N-dimethylchloroiminium chloride.[8] It is almost always prepared in situ due to its high reactivity and moisture sensitivity.[9]

  • Preparation: The reagent is generated by the slow, dropwise addition of an acid chloride, typically phosphorus oxychloride (POCl₃), to an ice-cold solution of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF).[5][10] Alternative acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[8][10]

  • Causality: This reaction is highly exothermic and must be performed under strictly anhydrous conditions at low temperatures (0–10 °C).[5][11] The presence of moisture leads to the rapid and violent decomposition of both POCl₃ and the resulting Vilsmeier reagent, rendering it inactive.[5][9]

  • Safety First:

    • Corrosivity and Reactivity: Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing toxic fumes.[5]

    • Exothermic Reaction: Both the reagent formation and the subsequent quenching (work-up) with water or ice are highly exothermic and can cause dangerous splashing if not controlled.[5][12]

    • Personal Protective Equipment (PPE): Always conduct this reaction in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

Q3: What is the general mechanism and the basis for the C4-regioselectivity on the pyrazole ring?

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, acts as the nucleophile.

  • Reagent Formation: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The π-system of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity for substitution at this position.

  • Intermediate Formation: This attack forms a cationic sigma complex (an iminium salt intermediate) attached to the pyrazole ring.[13]

  • Hydrolysis: During aqueous work-up, this iminium salt is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde.[8][13]

Vilsmeier_Mechanism sub Pyrazole Substrate intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack at C4 reagent Vilsmeier Reagent (POCl₃ + DMF) workup Aqueous Work-up (H₂O) intermediate->workup product Pyrazole-4-carbaldehyde workup->product

Caption: General mechanism of Vilsmeier-Haack formylation on pyrazoles.

Q4: How do substituents on the pyrazole ring influence the reaction outcome?

The electronic nature of the substituents dictates the nucleophilicity of the pyrazole ring and, therefore, its reactivity.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy (-OR), or amino (-NH₂) increase the electron density of the pyrazole ring, activating it towards electrophilic attack and generally leading to higher yields and milder reaction conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halo-aryl substituents decrease the ring's electron density.[1][14] This deactivation makes the reaction significantly more challenging, often requiring harsher conditions (higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent) to achieve acceptable conversion.[1][11][14] In some cases, strongly deactivating groups can completely inhibit the reaction.[1][14]

Troubleshooting & Optimization Guide

This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Workflow start START: Low or No Yield q1 Reagents fresh & anhydrous? Glassware oven-dried? start->q1 q2 Substrate has EWGs? q1->q2 Yes a1 ACTION: Use fresh POCl₃/anhydrous DMF. Prepare reagent at 0-5°C. q1->a1 No q3 Reaction monitored by TLC? Is starting material consumed? q2->q3 No a2 ACTION: Increase temperature (e.g., 70-120°C). Increase equivalents of Vilsmeier reagent. q2->a2 Yes q4 Work-up performed cold? Quenching done slowly? q3->q4 Yes a3 ACTION: Increase reaction time. If still sluggish, gently increase temperature. q3->a3 No a4 ACTION: Pour onto ice, neutralize slowly. Use mild base (e.g., NaHCO₃). q4->a4 No end_ok SUCCESSFUL FORMYLATION q4->end_ok Yes a1->start a2->q3 a3->q4 a4->end_ok end_fail RE-EVALUATE APPROACH

Caption: Troubleshooting workflow for low yield in pyrazole formylation.

ProblemProbable Cause(s)Suggested Solution(s)
1. Low or No Product Yield Inactive Vilsmeier Reagent: Moisture contamination from glassware, solvents (DMF), or atmosphere has decomposed the reagent.[12] Insufficiently Reactive Substrate: Strong electron-withdrawing groups (EWGs) on the pyrazole ring deactivate it towards electrophilic attack.[1][14] Incomplete Reaction: Reaction time or temperature is insufficient for the specific substrate.[1][12]Ensure Anhydrous Conditions: Use flame- or oven-dried glassware. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[12] Force the Reaction: For deactivated substrates, increase the reaction temperature significantly (e.g., to 70-120 °C).[1][14] Increase the stoichiometry of the Vilsmeier reagent (e.g., from 2 to 5-10 equivalents).[4] Monitor and Extend: Monitor the reaction progress by TLC. If the starting material is consumed slowly, extend the reaction time or incrementally increase the temperature.[5][12]
2. Formation of a Dark, Tarry Residue Reaction Overheating: The exothermic formation of the Vilsmeier reagent or the reaction with the substrate was not adequately controlled, leading to polymerization or decomposition.[12] Harsh Work-up: Quenching the reaction too quickly or at too high a temperature can cause decomposition of the product or intermediates.[12]Strict Temperature Control: Maintain strict temperature control with an ice/salt bath, especially during the addition of POCl₃ to DMF and the subsequent addition of the pyrazole substrate.[12] Controlled Quenching: Always perform the aqueous work-up by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice. Neutralize the resulting acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate.[5][12]
3. Multiple Products Observed on TLC Side Reactions: A large excess of the Vilsmeier reagent or high temperatures might lead to di-formylation or formylation at other positions, although C4 is strongly preferred.[5] For certain substrates, other reactions like dehydrochlorination can occur.[1][14] Decomposition: The desired product may be unstable under the reaction or work-up conditions.Optimize Stoichiometry: Titrate the amount of Vilsmeier reagent used. Start with a smaller excess (e.g., 1.5-2.0 equivalents) and increase only if necessary.[5] Control Temperature and Time: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed to minimize byproduct formation.[12] Purification: Isolate the desired product from the mixture using column chromatography on silica gel.[5]
4. Difficulty in Isolating the Product Product is Water-Soluble: Some formylated pyrazoles, especially those with polar functional groups, may have partial solubility in the aqueous layer during extraction. Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during the liquid-liquid extraction, making phase separation difficult.Reduce Aqueous Solubility: Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and helps to "salt out" the organic product.[5] Improve Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If emulsions persist, allow the mixture to stand, or pass it through a pad of Celite to help break the emulsion.

Experimental Protocols & Data

Comparative Table of Optimized Reaction Conditions

The optimal conditions are highly substrate-dependent. This table summarizes conditions reported in the literature for various pyrazole substrates to serve as a starting point for your optimization.

Pyrazole Substrate TypeReagent Stoichiometry (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
Hydrazones (in situ cyclization & formylation)1 : (solvent) : 2-100 to 905 - 20Good to Excellent[4]
1-Aryl-3-aryl-pyrazoles1 : (solvent) : 1.5-370 - 802 - 8Good[4][6]
5-Chloro-1-alkyl-3-alkyl-pyrazoles1 : 6 : 4120167[1][14]
5-Chloro-1-aryl-3-alkyl-pyrazoles1 : 6 : 41202 - 445-65[1][14]
Deactivated 5-Chloropyrazoles (with EWGs)1 : 6 : 4120 (reflux)> 8< 5 (or no reaction)[1][14]
General Step-by-Step Experimental Protocol

This is a generalized procedure and must be adapted and optimized for each specific pyrazole substrate. All operations should be performed in a fume hood.

  • Reagent Preparation (Vilsmeier Reagent): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 to 6.0 eq.). b. Cool the flask to 0-5 °C using an ice-salt bath. c. Slowly add phosphorus oxychloride (POCl₃) (2.0 to 4.0 eq.) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C. d. After the addition is complete, allow the resulting mixture (which may become a viscous, white solid or slurry) to stir at 0-5 °C for an additional 30-60 minutes.[15]

  • Formylation Reaction: a. Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like dichloromethane (DCM). b. Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition, the reaction can be stirred at low temperature, allowed to warm to room temperature, or heated to reflux (e.g., 70-120 °C), depending on the reactivity of the substrate. d. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2 to 8 hours, but can be longer).[4][5]

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture back down in an ice bath. b. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. c. Carefully and slowly , pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic. d. Neutralize the acidic aqueous solution to a pH of 7-8 by the slow, portion-wise addition of a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or dilute sodium hydroxide (NaOH).[6] e. A precipitate of the crude product may form, which can be collected by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel. f. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude pyrazole-4-carbaldehyde can be purified by standard methods such as column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[5]

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF - ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Vilsmeier reagent - Grokipedia. [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes | Semantic Scholar. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Vilsmeier–Haack Reaction: Deuterated Formylation of Indoles - Organic Syntheses. [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

Sources

Troubleshooting

Challenges in the purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

Answering the user's request.## Technical Support Center: Purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl Introduction Welcome to the technical support guide for the purification of 3-Methyl-1H-pyrazole-5-carbald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

Introduction

Welcome to the technical support guide for the purification of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride (HCl). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its purification can present several challenges owing to its polarity, potential for isomer formation, and the reactivity of the aldehyde functional group.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. Our approach is grounded in fundamental chemical principles to not only offer a solution but to explain the causality behind each experimental choice.

Section 1: Understanding Your Crude Product & Identifying Impurities

A successful purification strategy begins with a thorough analysis of the crude material. The nature of the impurities will dictate the most effective purification method.

FAQ: My crude product is a dark brown or reddish oil/solid. What are the likely impurities?

Discoloration is a frequent observation in pyrazole synthesis and typically points to two main sources:

  • Hydrazine-Related Byproducts: Many pyrazole syntheses utilize hydrazine or its derivatives as starting materials. These reagents can be prone to oxidation and decomposition, which often generate highly colored, polymeric byproducts.[1][2]

  • Incomplete Cyclization/Aromatization: The reaction may stall at intermediate stages, leaving pyrazoline intermediates in the mixture.[1] These less stable, non-aromatic species can contribute to color and are common byproducts.

Actionable Advice:

  • Charcoal Treatment: For moderate discoloration, a charcoal treatment prior to the main purification step can be effective. Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes at room temperature, and filter through a pad of Celite®.[1] Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

  • Acidic Wash: If unreacted hydrazine is suspected, an acidic wash during the workup can remove it. Since your target compound is an HCl salt, this step should be approached with caution to avoid partitioning your product into the aqueous layer. A better approach is to ensure the reaction goes to completion.

FAQ: My TLC and/or NMR analysis shows multiple spots/peaks. How do I identify the major impurities?

The presence of multiple components is common. The most likely culprits are unreacted starting materials and regioisomers.[1]

  • Regioisomer Formation: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the regioisomeric product, 5-Methyl-1H-pyrazole-3-carbaldehyde. These isomers often have very similar polarities, making them challenging to separate.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

Identification Strategy:

  • TLC Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This is a quick and definitive way to confirm if any of the impurity spots correspond to unreacted starting materials.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: Look for duplicate sets of peaks, especially for the pyrazole ring protons and the methyl group, which is a strong indicator of regioisomers.[1] The chemical shifts will be subtly different.

    • LC-MS: This is a powerful tool to identify the molecular weights of the components in your mixture, helping to confirm the presence of starting materials, isomers (which will have the same mass), or other byproducts.

Section 2: Troubleshooting Recrystallization

Recrystallization is an excellent method for purifying solid compounds, but finding the right conditions is critical. Given that 3-Methyl-1H-pyrazole-5-carbaldehyde HCl is a polar salt, your solvent choice will be key.

FAQ: What is a good starting point for a recrystallization solvent system?

For a polar salt, single polar solvents or a mixed-solvent system are the most promising.

Solvent SystemRationale & Considerations
Ethanol or Isopropanol The compound is likely soluble in hot alcohols and less soluble when cold. These are excellent first choices.[4]
Ethanol/Water A classic mixed-solvent system for polar compounds. Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes turbid. Then, allow it to cool slowly.[4][5]
Ethyl Acetate/Hexane While less likely to work for an HCl salt, this system can be effective for the free base or less polar pyrazole derivatives.[6]
Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration at this stage.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until you observe persistent turbidity. Add a drop or two of hot ethanol to make the solution clear again.[7]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling often leads to smaller, less pure crystals or oiling out.[4] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture or pure, cold anti-solvent (water) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

FAQ: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because its solubility is too high at that temperature.[4]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the "good" solvent (e.g., ethanol) to the hot mixture to lower the saturation point.[4]

  • Ensure Slow Cooling: Cool the solution as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal lattice formation.[4]

  • Change the Solvent System: The current solvent may be too powerful. Try a solvent in which the compound is less soluble.

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, particularly for separating regioisomers or removing oily impurities, column chromatography is the method of choice. However, the basic nature of the pyrazole ring and the ionic nature of the HCl salt can cause problems with standard silica gel.

FAQ: My compound streaks badly or won't elute from a silica gel column. What is happening?

This is a classic problem for basic compounds on acidic silica gel. The lone pairs on the pyrazole nitrogens can form strong hydrogen bonds or acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface.[3][5] This leads to poor peak shape, streaking, and in severe cases, irreversible adsorption of your compound onto the column.

Solutions:

  • Deactivate the Silica Gel: Add 0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your pyrazole compound to elute more cleanly.[3][5]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds. It is available in acidic, neutral, and basic forms; choose neutral or basic alumina.[8]

    • Reverse-Phase HPLC: For difficult separations or high-purity requirements, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (often with a formic acid modifier) can be highly effective.[9]

Workflow for Purifying a Basic Compound via Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Optimize TLC (e.g., DCM/MeOH or EtOAc/Hexane + 1% Triethylamine) Slurry 2. Prepare Slurry (Silica Gel in Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate caption Workflow for Column Chromatography.

Caption: Workflow for Column Chromatography.

FAQ: How can I effectively separate 3-Methyl-1H-pyrazole-5-carbaldehyde from its regioisomer?

Separating regioisomers is a significant challenge that requires optimizing your chromatographic conditions for maximum resolution.

  • Optimize Your Mobile Phase: Use TLC to screen various solvent systems. A less polar mobile phase will generally increase the retention time of both isomers and may enhance their separation.[10] For example, if a 10:90 Ethyl Acetate/Hexane system doesn't work, try a 5:95 mixture.

  • Use High-Performance Flash Chromatography: Systems with smaller particle size silica gel provide higher resolution and better separation efficiency compared to standard flash chromatography.

  • Consider Derivatization: In some difficult cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. This is an advanced technique and should be considered a last resort.[1]

Section 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of your compound.

FAQ: What are the best practices for handling and storing purified 3-Methyl-1H-pyrazole-5-carbaldehyde HCl?
  • Personal Protective Equipment (PPE): The compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][12][13] Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and gloves.[11][12]

  • Storage Conditions:

    • Hygroscopicity: As an HCl salt, the compound may be hygroscopic. Store it in a tightly sealed container in a desiccator or a dry box.

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.

    • General Recommendations: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[14]

Decision Tree for Purification Method Selection

G start Crude Product Analysis (TLC, NMR) q1 Is the product a solid with one major impurity? start->q1 q2 Are impurities regioisomers or close-spotting? q1->q2 No / Oily recrystallize Attempt Recrystallization q1->recrystallize Yes column Use Column Chromatography (Deactivated Silica or Alumina) q2->column No hplc Consider Preparative HPLC q2->hplc Yes (Difficult Separation) caption Choosing the right purification method.

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

This technical support guide is tailored for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and practical, step-by-step protocols for the purification of 3-Methyl-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and practical, step-by-step protocols for the purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl, a critical building block in modern medicinal chemistry.

Introduction

3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a key synthetic intermediate. However, its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. Impurities can arise from the synthesis, which is often a Vilsmeier-Haack reaction, or from degradation.[1][2][3][4] This guide will equip you with the necessary knowledge to tackle common purification challenges.

Troubleshooting and FAQs

This section addresses frequent issues encountered during the purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in a question-and-answer format.

Q1: What are the most probable impurities in my crude sample?

A1: The impurity profile of your compound can be complex. Common impurities include:

  • Unreacted Starting Materials: Residual 3-methyl-1H-pyrazole or formylating agents from the synthesis.[5]

  • Reaction Byproducts: The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers or other side products.[5]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which forms the corresponding carboxylic acid. This is a common issue, especially with prolonged exposure to air.[6]

  • Colored Impurities: Side reactions involving hydrazine starting materials can produce colored impurities, often resulting in yellow or red reaction mixtures.[5]

Q2: I'm observing decomposition of my compound on a silica gel column. How can I prevent this?

A2: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[6][7] To circumvent this, consider the following:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by using an eluent containing a small amount of a base, such as 1% triethylamine.[6][8]

  • Alternative Adsorbents: Consider using a more neutral adsorbent like alumina.

  • Bisulfite Adduct Formation: For a non-chromatographic approach, you can form a water-soluble bisulfite adduct. This allows for the removal of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated by basification.[7]

Q3: Recrystallization is yielding an oil instead of crystals. What should I do?

A3: "Oiling out" is a common issue in recrystallization. Here are some troubleshooting steps:

  • Solvent System: The chosen solvent may be too good a solvent. Try a mixed solvent system where the compound is dissolved in a "good" solvent, and an "anti-solvent" is added dropwise until turbidity is observed, followed by slow cooling.[8] Common systems for pyrazoles include ethanol/water or ethyl acetate/hexane.[8][9]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.[8]

Q4: How should I store the purified 3-Methyl-1H-pyrazole-5-carbaldehyde HCl to ensure its stability?

A4: The compound is stable under recommended storage conditions.[10] For long-term storage, keep the solid in a tightly sealed container, away from moisture, and at a low temperature, such as -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.

In-Depth Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This is often the most efficient method for removing the majority of impurities from a solid sample.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in the minimum amount of a hot "good" solvent (e.g., ethanol or isopropanol).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add a hot "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvents for Recrystallization of Pyrazole Derivatives

Solvent ClassExamples
AlcoholsEthanol, Methanol, Isopropanol[8][9]
EstersEthyl acetate[8][9]
KetonesAcetone[8][11]
HydrocarbonsCyclohexane, Hexane[8]
Aqueous SystemsWater[8][11]
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is ideal for separating impurities with similar polarities to the desired compound.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.3.[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. To deactivate the silica, add 1% triethylamine to the eluent system. Pack the column with this slurry.[6][8]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]

  • Elution: Run the column with the chosen eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

purification_workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Analysis cluster_end Outcome start Crude Product recrystallization Recrystallization start->recrystallization Primary Method purity_check Purity Check (NMR, TLC, MP) recrystallization->purity_check column Column Chromatography (Deactivated Silica) column->purity_check purity_check->column Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed

Caption: Decision workflow for the purification of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.

Mechanistic Considerations

The aldehyde group's reactivity is a key factor during purification. Its susceptibility to oxidation necessitates careful handling, and its potential for interaction with acidic media like silica gel requires deactivation strategies. The pyrazole ring itself is relatively robust, but the overall stability of the molecule is enhanced by its hydrochloride salt form.

References

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?[Link]

  • Gao, Y., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 23(7), 1733. [Link]

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry, 56(01), 1-15. [Link]

  • Kondo, T., Morikawa, Y., & Hayashi, N. (2007). Development of a Biofilter using Enzyme-Immobilized Silica Gel for Formaldehyde Removal and Degradation. Journal of Chemical Engineering of Japan, 40(13), 1183-1188. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Pace, V., et al. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Letters, 14(17), 4430-4433. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Wang, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13(24), 16429-16439. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Troubleshooting

Alternative reagents for the formylation of 3-methylpyrazole

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face during the formylation of 3-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face during the formylation of 3-methylpyrazole.

While the classical Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) is the industry standard for introducing a formyl group (-CHO) to electron-rich heterocycles[1], it frequently presents severe drawbacks: harsh acidic conditions, generation of toxic phosphorus waste, and difficult aqueous workups due to emulsion-forming phosphoramidate byproducts[2].

This center provides field-proven troubleshooting guides and self-validating protocols for the two most robust alternative formylation strategies : the Modified Vilsmeier (Oxalyl Chloride) and Directed Metalation (n-BuLi/DMF).

Quantitative Comparison of Formylation Reagents

To select the appropriate alternative for your specific drug development workflow, consult the quantitative data summarized below.

Reagent SystemTarget PositionOperating TempPrimary ByproductsAvg. YieldBest Use Case
POCl₃ / DMF (Legacy)C40 °C to 80 °CPhosphoric acid, HCl60–85%Robust, unfunctionalized substrates[3].
Oxalyl Chloride / DMF C40 °C to 60 °CCO (gas), CO₂ (gas), HCl75–93%Water-soluble pyrazoles where phosphorus removal is difficult[4].
n-BuLi / DMF C4 or C5-78 °C to RTButane, Lithium salts55–80%Highly functionalized or acid-sensitive pyrazoles requiring strict regiocontrol[5].

Workflow Visualization: Divergent Formylation Pathways

Formylation_Pathways Start 3-Methylpyrazole ModVH Oxalyl Chloride + DMF (Modified Vilsmeier) Start->ModVH Electrophilic Protect 1. N-Protect (THP) 2. Brominate (NBS) Start->Protect Directed Iminium Chloroiminium Ion (-CO, -CO2) ModVH->Iminium Prod 3-Methylpyrazole-4-carbaldehyde Iminium->Prod Hydrolysis Lithiation n-BuLi (-78°C) Halogen-Metal Exchange Protect->Lithiation DMFQuench DMF Quench & Deprotection Lithiation->DMFQuench DMFQuench->Prod

Fig 1: Alternative synthetic pathways for the C4-formylation of 3-methylpyrazole.

Guide 1: The Modified Vilsmeier-Haack (Oxalyl Chloride / DMF)

Replacing POCl₃ with oxalyl chloride allows for the generation of the active chloroiminium electrophile at lower temperatures (0 °C) while decomposing entirely into carbon monoxide and carbon dioxide gases[2][4]. This eliminates phosphorus-containing residues, drastically simplifying the purification of the highly polar 3-methylpyrazole-4-carbaldehyde.

Q: Why is my reaction bubbling violently during reagent preparation? A: This is the mechanistic signature of the oxalyl chloride modification. The reaction between DMF and oxalyl chloride produces the Vilsmeier reagent alongside equimolar amounts of CO and CO₂ gases[4]. Causality: The entropic driving force of gas evolution is what makes oxalyl chloride so efficient. You must allow the gas evolution to completely cease before adding your pyrazole; otherwise, unreacted oxalyl chloride will competitively acylate the pyrazole nitrogen.

Q: How do I prevent N-formylation side-products? A: 3-methylpyrazole has an unprotected N-H group, making it susceptible to N-formylation. To drive thermodynamic C4-formylation, the reaction must be heated to 60–80 °C after the initial electrophilic attack. The N-formyl intermediate is kinetically favored but thermodynamically unstable; heating forces the migration of the formyl group to the electron-rich C4 position.

Validated Protocol: Oxalyl Chloride Formylation
  • Electrophile Generation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise over 30 minutes.

  • Self-Validation Check: Observe the reaction. Do not proceed until effervescence (CO/CO₂ release) has completely stopped, indicating quantitative formation of the chloro-N,N-dimethylmethaniminium chloride salt[4].

  • Substrate Addition: Dissolve 3-methylpyrazole (1.0 equiv) in a minimal volume of anhydrous DMF and add dropwise to the iminium salt at 0 °C.

  • Thermodynamic Shift: Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours.

  • Hydrolysis: Cool to 0 °C and quench by pouring over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ to pH 7.5. Extract with EtOAc (3x).

  • Analysis: Confirm product formation via TLC (UV active spot) and ¹H-NMR (look for the distinct aldehyde proton singlet at ~9.9 ppm).

Guide 2: Directed Metalation (n-BuLi / DMF)

When the pyrazole ring contains acid-sensitive functional groups, or when you require absolute regiocontrol without relying on the inherent electronic bias of the ring, Directed Metalation is the superior alternative[5][6].

Q: Why am I recovering unformylated starting material after the DMF quench? A: This is almost always due to either moisture in the system or failure to properly protect the pyrazole nitrogen. Causality: The N-H proton of 3-methylpyrazole is highly acidic (pKa ~14). If left unprotected, n-BuLi will simply deprotonate the nitrogen, forming a stable lithium pyrazolide that resists further metalation or electrophilic attack. Furthermore, the organolithium intermediate is highly hygroscopic; even trace water in your DMF will quench the carbanion back to the protonated state before formylation can occur[7].

Q: How do I target the C4 position specifically using n-BuLi? A: Direct lithiation of an N-protected 3-methylpyrazole typically occurs at the C5 position due to the inductive electron-withdrawing effect of the adjacent nitrogen. To force C4 formylation, you must utilize a Halogen-Metal Exchange strategy[5]. You first brominate the C4 position using NBS, protect the nitrogen, and then treat with n-BuLi. The lithium selectively exchanges with the bromine at -78 °C.

Validated Protocol: Halogen-Metal Exchange Formylation

Prerequisite: Substrate must be 4-bromo-1-(THP)-3-methyl-1H-pyrazole.

  • Lithiation: Dissolve the protected bromopyrazole (1.0 equiv) in anhydrous THF (0.3 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask. Stir at -78 °C for 45 minutes[5][7].

  • Self-Validation Check: To ensure complete lithium-halogen exchange, extract a 0.1 mL aliquot, quench it in D₂O, and run a quick ¹H-NMR. You should see complete incorporation of deuterium at the C4 position.

  • Electrophilic Quench: Add anhydrous DMF (2.0 equiv) dropwise at -78 °C. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours[7].

  • Workup & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. To remove the THP protecting group, dissolve the crude intermediate in ethanol, add catalytic p-toluenesulfonic acid (pTSA), and heat to 50 °C for 2 hours.

  • Purification: Concentrate and purify via silica gel chromatography to yield isomerically pure 3-methylpyrazole-4-carbaldehyde.

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

Introduction 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde group and a pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde group and a pyrazole core, makes it a versatile synthon. However, the very features that make it synthetically useful also render it susceptible to degradation if not stored and handled correctly. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating stability issues associated with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.

Q1: What are the optimal storage conditions for 3-Methyl-1H-pyrazole-5-carbaldehyde HCl?

A1: Proper storage is the most critical factor in maintaining the integrity of the compound. The aldehyde functional group is sensitive to several environmental factors. To maximize shelf-life, adhere to the conditions summarized below.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)The aldehyde group is highly susceptible to oxidation by atmospheric oxygen.
Moisture In a desiccated environmentThe hydrochloride salt form can be hygroscopic, and moisture can facilitate degradation.[1]
Light In an amber or opaque vialAldehydes can be susceptible to photodegradation.[2][3]
Container Tightly sealed vial with a PTFE-lined capPrevents exposure to air and moisture.

Q2: My solid compound, which was initially off-white, has turned yellow or brown during storage. What is the cause?

A2: A color change is a strong visual indicator of chemical degradation. The most probable cause is oxidation of the aldehyde group to the corresponding 3-methyl-1H-pyrazole-5-carboxylic acid, which can be promoted by exposure to air (oxygen).[4][5] Minor impurities or polymerization products can also contribute to color formation.[6]

Q3: The compound appears clumpy, sticky, or has "melted" in the vial. What happened?

A3: This is a classic sign of hygroscopicity. As a hydrochloride salt, the compound can readily absorb moisture from the atmosphere.[7][1] This absorbed water can not only change the physical state of the material but also accelerate chemical degradation pathways, such as oxidation. This underscores the importance of storage in a desiccator and handling quickly in a dry environment.

Q4: I am seeing a new, more polar spot on my TLC or a new peak in my HPLC analysis of an older batch. What is it likely to be?

A4: The most common degradation product is 3-methyl-1H-pyrazole-5-carboxylic acid, formed via oxidation of the aldehyde. Carboxylic acids are significantly more polar than their corresponding aldehydes, which would result in a lower Rf value on a normal-phase TLC plate or a different retention time (typically earlier on a standard reversed-phase HPLC column) than the parent aldehyde.

Q5: Can I store this compound in solution? If so, how?

A5: Storing 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in solution is strongly discouraged for long-term storage due to accelerated degradation. If you must prepare a stock solution, follow these guidelines for short-term use:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMF, DMSO, or Dioxane). Avoid protic solvents like methanol or ethanol which can form acetals.

  • Atmosphere: Degas the solvent thoroughly and prepare the solution under an inert atmosphere.

  • Storage: Store the solution at -20°C or -80°C in a tightly sealed vial.

  • Shelf-Life: Use the solution as quickly as possible, ideally within days. Always perform a purity check (e.g., TLC or LC-MS) on the solution if it has been stored for more than 24 hours.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Suspected Degradation in a Reaction

Scenario: You are performing a reaction (e.g., a reductive amination or Wittig reaction) using an older lot of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl and observe low yield, incomplete conversion of starting material, or the formation of an unexpected, highly polar byproduct.

Hypothesis: The aldehyde starting material has partially degraded, primarily through oxidation, reducing the amount of active reagent available for the reaction.

Troubleshooting Workflow

G start Inconsistent Reaction Results visual 1. Visual Inspection (Color change, clumping?) start->visual purity 2. Purity Check (TLC, HPLC, ¹H NMR) visual->purity compare Compare to fresh standard or literature data purity->compare decision Degradation Confirmed? compare->decision identify 3. Identify Degradant (LC-MS to find mass of carboxylic acid: M+16) decision->identify Yes proceed No significant degradation. Troubleshoot reaction conditions. decision->proceed No action 4. Action Required identify->action purify Purify by column chromatography (if feasible) action->purify Minor Degradation discard Discard lot & Use fresh material action->discard Significant Degradation end Problem Resolved purify->end discard->end proceed->end

Caption: Workflow for troubleshooting suspected aldehyde degradation.

Section 3: Understanding the Science - Degradation Pathways

The stability of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl is primarily compromised by its susceptibility to oxidation, a common vulnerability for aldehydes.[8][9] Other factors like moisture and light can also contribute to degradation.

DegradationPathways parent 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (Parent Compound) oxidized 3-Methyl-1H-pyrazole-5-carboxylic acid (Oxidation Product) parent->oxidized Air (O₂) Light, Heat hydrated Gem-diol Hydrate (Hydration Product) parent->hydrated H₂O (Moisture) polymer Polymerized Adducts parent->polymer Acid/Base Traces Heat

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

Welcome to the Technical Support Center. 3-Methyl-1H-pyrazole-5-carbaldehyde is a highly versatile building block frequently utilized in the development of advanced therapeutics, including systemically administrable Stim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Methyl-1H-pyrazole-5-carbaldehyde is a highly versatile building block frequently utilized in the development of advanced therapeutics, including systemically administrable Stimulator of Interferon Gene (STING) agonists[1]. However, synthesizing this compound and converting it into its stable hydrochloride (HCl) salt involves several critical exothermic nodes.

This guide is designed for drug development professionals and synthetic chemists. It provides authoritative troubleshooting strategies, mechanistic causality, and self-validating protocols to safely manage thermal runaways during formylation and salt formation.

Exothermic Reaction Workflows & Logic

Workflow A Precursor Substrate (e.g., 3-Methylpyrazole) C 3-Methyl-1H-pyrazole- 5-carbaldehyde (Free Base) A->C Formylation (Highly Exothermic) B Formylation Reagent (POCl3/DMF) B->C Electrophilic Addition E 3-Methyl-1H-pyrazole- 5-carbaldehyde HCl C->E Salt Formation (Exothermic Protonation) D Anhydrous HCl (Dioxane Solution) D->E Acid-Base Rxn

Fig 1. Synthetic workflow highlighting critical exothermic nodes in pyrazole carbaldehyde synthesis.

Troubleshooting T1 Exotherm Detected (T_int > 5°C) T2 Check Coolant Flow & Stirring Rate T1->T2 T3 Isolate Reactor (Pause Addition) T2->T3 If Temp remains high T4 TLC/HPLC Check for Byproducts T3->T4 T5 Resume at Lower Feed Rate T4->T5 If no degradation

Fig 2. Logic tree for managing thermal runaways during exothermic reagent addition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the formylation step, my reaction temperature spikes uncontrollably. What is the mechanistic cause, and how can I prevent it? A: Thermal runaways during formylation are typically caused by the rapid, exothermic formation of the electrophilic intermediate. If utilizing a Vilsmeier-Haack approach, the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the chloroiminium salt (Vilsmeier reagent) is violently exothermic[2].

  • Causality: The nucleophilic attack of DMF on POCl₃ releases chloride, which then attacks the intermediate to expel dichlorophosphate. This cascade releases significant enthalpy. If the temperature exceeds 10 °C, the Vilsmeier reagent decomposes rapidly, leading to dark, tarry byproducts and severely diminished yields[3].

  • Solution: Implement a self-validating feed system. Use a syringe pump for POCl₃ addition, interlocked with an internal thermocouple. If the internal temperature ( Tint​ ) exceeds 5 °C, the pump must automatically pause.

Q2: I am synthesizing the carbaldehyde via directed lithiation and DMF quench. Why does the quench cause an exotherm that degrades the product? A: The addition of DMF to a lithiated pyrazole intermediate forms a tetrahedral hemiaminal alkoxide. This step is thermodynamically favorable and highly exothermic. If the localized temperature at the addition site rises above -40 °C, the intermediate can prematurely collapse or undergo side reactions (e.g., nucleophilic attack on the newly formed aldehyde by unreacted organolithium species).

  • Solution: Perform the quench via subsurface addition of DMF (diluted in anhydrous THF) to ensure immediate thermal dissipation into the bulk cryogenic fluid (-78 °C).

Q3: When forming the HCl salt of 3-Methyl-1H-pyrazole-5-carbaldehyde, the solution boils and the product discolors. Why? A: The protonation of the pyrazole nitrogen by anhydrous HCl is an exothermic acid-base reaction. Rapid addition of HCl gas or concentrated HCl in dioxane causes localized heating. Elevated temperatures in the presence of strong acid catalyze the self-condensation or polymerization of the highly reactive C5-aldehyde group, resulting in a yellow or brown discoloration.

  • Solution: Use a pre-cooled solution of HCl in 1,4-dioxane or diethyl ether. Add it dropwise to the free base dissolved in a non-polar solvent (e.g., MTBE) at 0 °C. The precipitation of the salt will drive the reaction forward, while the low temperature protects the aldehyde moiety.

Quantitative Data: Thermal Parameters & Byproduct Profiles

To ensure experimental reproducibility, adhere strictly to the thermal thresholds outlined below. Exceeding these limits directly correlates with specific byproduct formation pathways.

Reaction NodeReagentsTarget Temp RangeCritical ThresholdConsequence of Exotherm (Byproducts)
Vilsmeier Reagent Prep POCl₃ + DMF0 °C to 5 °C> 10 °CReagent decomposition; tar formation[2][3].
Lithiation Quench Pyrazole-Li + DMF-78 °C to -60 °C> -40 °CPremature hemiaminal collapse; dimerization.
Aqueous Work-up Rxn Mixture + Ice< 10 °C> 20 °CHydrolysis exotherm; product degradation[3].
HCl Salt Formation Free Base + HCl0 °C to 5 °C> 15 °CAldehyde polymerization; deep yellow discoloration.

Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Formylation (Vilsmeier-Haack Variant)

Note: This protocol is a generalized procedure based on literature reports of Vilsmeier-Haack reactions on pyrazole substrates and requires strict anhydrous conditions[4].

  • Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and a pressure-equalizing addition funnel. Purge the system continuously with Argon.

  • Reagent Loading: Add anhydrous DMF (3.0 equiv) and cool the flask to 0 °C using an ice-brine bath.

  • Exothermic Addition: Load fresh, high-purity POCl₃ (1.2 equiv) into the addition funnel. Begin dropwise addition at a strict rate of 0.1 mL/min.

  • Validation Checkpoint 1 (Thermal & Visual): Monitor the internal thermocouple. The addition rate must be manually or automatically throttled to maintain Tint​ < 5 °C. The formation of a viscous, colored complex validates successful reagent formation[4].

  • Substrate Addition: Dissolve the pyrazole substrate in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Work-up: Once TLC indicates consumption of the starting material, quench the reaction by pouring the mixture slowly over vigorously stirred crushed ice to safely dissipate the violent hydrolysis exotherm[3]. Neutralize carefully with a mild basic solution (e.g., saturated sodium bicarbonate).

Protocol B: Anhydrous HCl Salt Formation of 3-Methyl-1H-pyrazole-5-carbaldehyde
  • Preparation: Dissolve purified 3-Methyl-1H-pyrazole-5-carbaldehyde (Free Base) in anhydrous MTBE (Methyl tert-butyl ether) at a concentration of 0.5 M.

  • Cooling: Submerge the reactor in an ice-water bath. Insert an internal temperature probe. Allow Tint​ to stabilize at 0–2 °C.

  • Acid Addition: Using a programmable syringe pump, add 1.05 equivalents of 4N HCl in 1,4-dioxane at a rate of 0.5 mL/min.

  • Validation Checkpoint 2 (Visual & Thermal): A white precipitate (the HCl salt) should begin forming immediately upon addition. If the solution turns yellow, the localized exotherm is too high (addition rate is too fast). Ensure Tint​ does not exceed 5 °C at any point.

  • Isolation: Stir the suspension for 30 minutes at 0 °C. Filter the precipitate under a blanket of Argon, wash thoroughly with cold MTBE, and dry under high vacuum to afford the pure 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.

References

  • Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling of 3-Methyl-1H-pyrazole-5-carbaldehyde vs. Other Pyrazole Aldehydes: A Comparative Guide

Introduction Pyrazole C-3/C-5 carbaldehydes are highly privileged building blocks in the synthesis of biologically active molecular architectures, including STING agonists, enzyme inhibitors, and agrochemicals[1]. The re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole C-3/C-5 carbaldehydes are highly privileged building blocks in the synthesis of biologically active molecular architectures, including STING agonists, enzyme inhibitors, and agrochemicals[1]. The reactivity of these scaffolds is governed by the intricate electronic interplay between the pyrazole ring and the formyl group. This guide provides an objective, data-driven comparison of 3-Methyl-1H-pyrazole-5-carbaldehyde against other key pyrazole aldehydes, such as 1H-pyrazole-5-carbaldehyde and 4-bromo-1H-pyrazole-5-carbaldehyde, to assist drug development professionals in rational synthetic design[2].

Structural Basis of Reactivity: The Causality of the 3-Methyl Group

The reactivity of pyrazole-5-carbaldehydes is primarily dictated by two sites: the electrophilic carbonyl carbon and the nucleophilic/acidic pyrazole nitrogen.

  • Inductive (+I) Effect: The 3-methyl group in 3-methyl-1H-pyrazole-5-carbaldehyde exerts a weak electron-donating inductive effect. This increases the electron density of the pyrazole ring, slightly reducing the electrophilicity of the C-5 carbonyl group compared to the unsubstituted 1H-pyrazole-5-carbaldehyde.

  • Annular Tautomerism: Pyrazoles undergo rapid annular tautomerism (3-methyl-1H-pyrazole-5-carbaldehyde ⇌ 5-methyl-1H-pyrazole-3-carbaldehyde). The methyl group biases this equilibrium depending on the solvent and pH, which dictates the regioselectivity during N-alkylation or N-arylation reactions[3].

  • Comparison with Halogenated Analogs: In contrast, 4-bromo-1H-pyrazole-5-carbaldehyde features an electron-withdrawing (-I) bromine atom, which significantly increases the electrophilicity of the aldehyde, making it highly reactive toward weak nucleophiles in condensation reactions[2].

Comparative Reactivity Profiles

Reactivity Parameter3-Methyl-1H-pyrazole-5-carbaldehyde1H-Pyrazole-5-carbaldehyde4-Bromo-1H-pyrazole-5-carbaldehyde
Aldehyde Electrophilicity Moderate (attenuated by +I methyl group)HighVery High (enhanced by -I bromo group)
N-H Acidity / Nucleophilicity Lower acidity, higher N-nucleophilicityBaselineHigher acidity, lower N-nucleophilicity
Reductive Amination Yields High (with standard hydride donors)HighModerate (competing dehalogenation risk)
Steric Hindrance at C-4 LowNoneHigh
Olefination (HWE/Knoevenagel) Requires strong base (e.g., NaH, Cs2CO3)Standard conditionsFacile, but sensitive to base-induced degradation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing 3-methyl-1H-pyrazole-5-carbaldehyde in complex syntheses.

Protocol A: Reductive Amination (Schiff Base Reduction)

This protocol describes the coupling of 3-methyl-1H-pyrazole-5-carbaldehyde with a secondary amine (e.g., piperazine derivatives)[4].

Workflow & Causality:

  • Solvent Selection: Dissolve 1.0 eq of the amine and 1.2 eq of 3-methyl-1H-pyrazole-5-carbaldehyde in 1,2-dichloroethane (DCE).

    • Causality: DCE is a non-coordinating, aprotic solvent that solubilizes both the polar pyrazole and the amine without participating in hydrogen bonding that could stall iminium formation.

  • Acid Catalysis: Add 0.2 eq of glacial acetic acid (HOAc) and stir at room temperature for 1 hour.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the intermediate iminium ion without fully protonating the nucleophilic amine.

  • Selective Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) and stir for 12 hours at 60 °C[4].

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of the corresponding pyrazole alcohol byproduct.

  • Self-Validation: The reaction is self-validating when monitored via LC-MS; the disappearance of the aldehyde peak (M+H) and the emergence of the secondary amine mass indicate successful iminium reduction.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the synthesis of an acrylic ester intermediate via olefination[3].

Workflow & Causality:

  • Phosphonate Activation: Suspend 1.2 eq of NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Dropwise add 1.2 eq of triethyl phosphonoacetate.

    • Causality: NaH irreversibly deprotonates the phosphonate to form a highly nucleophilic carbanion. The low temperature (0 °C) prevents the self-condensation or degradation of the phosphonate reagent.

  • Aldehyde Addition: Add 1.0 eq of N-alkylated 3-methyl-1H-pyrazole-5-carbaldehyde dissolved in DMF to the mixture and allow it to warm to room temperature[3].

    • Causality: Free N-H pyrazoles will consume the base (NaH) and form an unreactive pyrazolide anion, stalling the olefination. Pre-alkylating the nitrogen ensures the base is exclusively used for the HWE mechanism.

  • Self-Validation: The reaction proceeds through a 4-membered oxaphosphetane intermediate. Successful completion is validated by an aqueous quench; the water-soluble phosphate byproduct washes away, leaving the highly non-polar α,β-unsaturated ester, which is easily isolated via extraction and confirmed by a distinct alkene shift in 1H-NMR.

Reactivity Pathway Visualization

The following diagram maps the divergent reactivity logic of 3-methyl-1H-pyrazole-5-carbaldehyde based on the chosen reagents and conditions.

Reactivity A 3-Methyl-1H-pyrazole- 5-carbaldehyde B N-Alkylation / Arylation (NH Reactivity) A->B Base (e.g., Cs2CO3), R-X C Reductive Amination (Aldehyde Reactivity) A->C 1°/2° Amine, NaBH(OAc)3 D HWE Olefination (Aldehyde Reactivity) A->D Phosphonate, NaH Base E Annular Tautomerism (3-Methyl ⇌ 5-Methyl) A->E Solvent/pH dependent

Divergent reactivity pathways of 3-Methyl-1H-pyrazole-5-carbaldehyde.

Conclusion

While 3-methyl-1H-pyrazole-5-carbaldehyde shares the core reactivity of the broader pyrazole aldehyde family, its 3-methyl substituent introduces nuanced electronic and steric effects. By understanding the causality behind its inductive effects and tautomeric behavior, researchers can rationally design highly efficient workflows for reductive aminations and olefinations, minimizing byproducts and maximizing yields in drug discovery pipelines.

References

1.[1] Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: Chemical Papers - Springer URL: [Link]

3.[3] Title: Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

4.[4] Title: Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 3-Methyl-1H-pyrazole-5-carbaldehyde as a Precursor for Novel Anticancer Agents

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Its unique chemical properties and versatile reactivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Its unique chemical properties and versatile reactivity have made it a focal point in the design of novel drugs, particularly in oncology.[3][4] Among the various pyrazole-based synthons, pyrazole aldehydes serve as exceptionally versatile building blocks for constructing complex molecular architectures with potent biological activity.[5] This guide provides an in-depth analysis of 3-Methyl-1H-pyrazole-5-carbaldehyde, evaluating its efficacy as a precursor for anticancer agents and comparing it with viable alternatives in the field.

The Precursor Profile: 3-Methyl-1H-pyrazole-5-carbaldehyde

3-Methyl-1H-pyrazole-5-carbaldehyde is a bifunctional molecule featuring the stable pyrazole core and a reactive aldehyde group. This combination allows for a multitude of chemical transformations, making it an ideal starting point for generating diverse libraries of potential drug candidates.

Synthesis and Reactivity

The precursor is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a corresponding pyrazolone.[6] This established method provides a reliable and scalable route to the target aldehyde. The aldehyde group at the C-5 position is the primary site of reactivity, readily participating in condensation reactions, reductive aminations, and cycloadditions to build upon the pyrazole core.

G Pyrazolone 3-Methyl-5-pyrazolone Precursor 3-Methyl-1H-pyrazole-5-carbaldehyde Pyrazolone->Precursor Formylation Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Reagent->Precursor caption General synthesis of the pyrazole aldehyde precursor.

Caption: General synthesis of the pyrazole aldehyde precursor.

Anticancer Potency of 3-Methyl-1H-pyrazole-5-carbaldehyde Derivatives

The true value of a precursor lies in the biological efficacy of its derivatives. Compounds synthesized from 3-Methyl-1H-pyrazole-5-carbaldehyde have demonstrated significant anticancer activity across a range of human cancer cell lines, operating through various mechanisms of action.

Mechanistic Pathways and Cellular Targets

Pyrazole derivatives are known to inhibit a wide array of cellular targets crucial for cancer cell proliferation and survival.[2] Key mechanisms include:

  • Kinase Inhibition: Many pyrazole-based compounds act as ATP-competitive inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapeutics like vinca alkaloids.[3][8]

  • DNA Interaction: Some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes.[3]

G cluster_0 Cell Cycle Regulation CDK CDK/Cyclin Complex Progression G1/S Phase Progression CDK->Progression Phosphorylation Arrest Cell Cycle Arrest Progression->Arrest Blockage Derivative Pyrazole Derivative Derivative->Inhibition Inhibition->CDK Inhibition caption Mechanism of pyrazole derivatives as CDK inhibitors.

Caption: Mechanism of pyrazole derivatives as CDK inhibitors.

Performance Data of Key Derivatives

The following table summarizes the cytotoxic activity of several anticancer agents derived from pyrazole aldehydes, highlighting their potency against various cancer cell lines.

Derivative ClassTarget Cancer Cell LineIC₅₀ (µM)Reference
Tri-substituted PyrazoleHepatocellular Carcinoma (HepG2)9.13[9]
Tri-substituted PyrazoleLung Carcinoma (A549)6.52[9]
Tri-substituted PyrazoleProstatic Cancer (PC3)9.13[9]
Pyrazole Carbaldehyde DerivativeBreast Cancer (MCF7)0.25[3]
Fused PyrazoleHepatocellular Carcinoma (HepG2)2.0[3]
BenzofuropyrazoleLung Cancer (A549)5- to 35-fold more potent than ABT-751[8]
Coumarin-Pyrazole HybridLung Cancer (A549)13.5[10]

Comparative Analysis with Alternative Precursors

While 3-Methyl-1H-pyrazole-5-carbaldehyde is a potent precursor, a comprehensive evaluation requires comparison with other synthons used in anticancer drug development.

PrecursorSynthetic AccessibilityStructural Diversity of DerivativesReported Potency of DerivativesKey Advantages/Disadvantages
3-Methyl-1H-pyrazole-5-carbaldehyde High (via Vilsmeier-Haack)Very High (fused heterocycles, Schiff bases, chalcones)High (sub-micromolar IC₅₀ values reported)Adv: Well-established chemistry, proven efficacy. Disadv: Potential for off-target effects common to kinase inhibitors.
Pyrazole-4-carbaldehydes High (via Vilsmeier-Haack)HighHigh (comparable to C-5 derivatives)Adv: Different substitution vector allows for unique molecular geometries and SAR exploration.[9][11] Disadv: Can sometimes lead to isomers that are difficult to separate.
Indole-3-carbaldehyde Commercially available, highHigh (bis-indoles, fused systems)High (especially for tubulin inhibitors)Adv: Core structure is a well-known pharmacophore.[12] Disadv: Can be susceptible to metabolic oxidation.
Thiophene-2-carbaldehyde Commercially available, highModerate to HighModerate to HighAdv: Thiophene ring can act as a bioisostere for a phenyl ring, improving pharmacokinetic properties.[13] Disadv: Sulfur atom can sometimes lead to metabolic liabilities.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be transparent and reproducible. The following protocols detail the synthesis of a representative pyrazole derivative and a standard assay for evaluating its anticancer activity.

Protocol 1: Synthesis of a Pyrazole-based Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation of 3-Methyl-1H-pyrazole-5-carbaldehyde with an acetophenone derivative.

Rationale: This reaction is a fundamental carbon-carbon bond-forming reaction that is high-yielding and procedurally simple, making it an excellent choice for generating initial lead compounds.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of aqueous sodium hydroxide (NaOH) solution dropwise to the stirring mixture at room temperature. The base deprotonates the acetophenone, forming an enolate which is the active nucleophile.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Pour the reaction mixture into ice-cold water. The chalcone product, being less polar, will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual base, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][14]

Rationale: This is a robust, reliable, and widely accepted standard for the initial screening of cytotoxic compounds. It provides quantitative data (IC₅₀ values) that are essential for comparing the potency of different agents.

G A 1. Seed Cancer Cells in 96-well plate (24h incubation) B 2. Add Test Compound (serial dilutions) (48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (add DMSO or Solubilizing Agent) C->D E 5. Measure Absorbance (570 nm) D->E caption Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

3-Methyl-1H-pyrazole-5-carbaldehyde stands out as a highly effective and versatile precursor for the development of novel anticancer agents. Its straightforward synthesis and the high reactivity of its aldehyde functional group provide a robust platform for generating structurally diverse molecules. The derivatives have demonstrated potent efficacy against a wide range of cancer cell lines through clinically relevant mechanisms of action, such as kinase and tubulin inhibition. While other heterocyclic aldehydes also serve as valuable precursors, the extensive body of research and the consistent success in generating sub-micromolar inhibitors solidify the position of 3-Methyl-1H-pyrazole-5-carbaldehyde as a premier building block in the rational design of next-generation cancer therapeutics. Future work should focus on optimizing the selectivity of these derivatives to minimize off-target effects and enhance their therapeutic index.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019).
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021).
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2023).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025).
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - CORE.
  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review - ResearchGate. (2026).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022).
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025).
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR.
  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2016).
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences.
  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives.
  • 3-Methyl-1H-pyrazole-5-carbaldehyde | SCBT - Santa Cruz Biotechnology.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025).
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate.
  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives - ResearchGate. (2023).
  • 5-Methyl-1H-pyrazole-3-carbaldehyde | 3273-44-7.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES - Journal of Advanced Scientific Research.

Sources

Validation

Validation of Biological Activity: 3-Methyl-1H-pyrazole-5-carbaldehyde HCl Derivatives as Kinase Inhibitors

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, heavily utilized in the design of ATP-competitive and allosteric protein kinase inhibitors[1]. 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, heavily utilized in the design of ATP-competitive and allosteric protein kinase inhibitors[1]. 3-Methyl-1H-pyrazole-5-carbaldehyde HCl serves as a highly versatile building block for generating these libraries.

The structural anatomy of this starting material provides three distinct pharmacological and synthetic advantages:

  • The Pyrazole Core: Acts as an isostere for the adenine ring of ATP, allowing the synthesized molecules to form critical bidentate hydrogen bonds with the kinase hinge region[1]. Quantitative analyses consistently rank the pyrazole scaffold among the highest for anti-proliferative and kinase-inhibitory potential[2].

  • The 3-Methyl Substituent: Occupies adjacent lipophilic specificity pockets within the active site. This hydrophobic protrusion displaces high-energy, entropically unfavorable water molecules, significantly boosting binding affinity[3].

  • The 5-Carbaldehyde Handle: Provides a highly reactive electrophilic center for reductive aminations, Knoevenagel condensations, or imidazo-fusions, enabling rapid late-stage diversification[3].

To objectively evaluate the performance of compounds derived from this scaffold, this guide compares a synthesized 3-methylpyrazole-based p38α MAP kinase inhibitor against alternative heterocyclic scaffolds (des-methyl pyrazole and imidazole) and a clinical reference standard (SB203580)[4].

Pathway Visualization: Target Engagement

Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK p38 p38α MAP Kinase MKK->p38 Substrates Downstream Substrates p38->Substrates Response TNF-α Release Substrates->Response Inhibitor 3-Methylpyrazole Inhibitor Inhibitor->p38 Hinge-binding Inhibition

p38α MAPK signaling cascade and targeted inhibition by 3-methylpyrazole derivatives.

Comparative Performance Data

The following data represents a head-to-head evaluation of a lead compound synthesized via the reductive amination of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (Target Compound) against structural analogs and the reference inhibitor SB203580.

Compound Scaffoldp38α IC₅₀ (nM)Selectivity (vs JNK1)Cellular TNF-α IC₅₀ (nM)Thermodynamic Solubility (µM)
3-Methylpyrazole (Target) 12 >500x 45 85
Des-methyl pyrazole 14550x620110
Imidazole analog 88120x31060
SB203580 (Reference) 50>200x15040

Data Insights & Causality:

  • Potency Drop in Des-methyl Analog: The removal of the 3-methyl group results in a >10-fold loss in biochemical potency. Without the methyl group to anchor into the hydrophobic pocket adjacent to the gatekeeper residue, the residence time of the inhibitor decreases drastically.

  • Selectivity of the Pyrazole vs. Imidazole: The imidazole analog suffers from off-target JNK1 inhibition. The specific tautomeric states and hydrogen-bond donor/acceptor vector angles of the pyrazole ring provide superior geometric complementarity to the p38α hinge region compared to imidazole[4].

Experimental Validation Workflows

Workflow Synth Synthesis (Reductive Amination) Biochem Biochemical Assay (TR-FRET) Synth->Biochem Cell Cellular Assay (TNF-α ELISA) Biochem->Cell Data Hit Validation (IC50 Profiling) Cell->Data

Step-by-step experimental workflow for validating synthesized pyrazole-based kinase inhibitors.

Protocol 1: Biochemical Target Engagement (TR-FRET p38α Kinase Assay)

Self-Validating Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence polarization because the delayed emission of the lanthanide fluorophore eliminates compound auto-fluorescence—a primary driver of false positives in heterocyclic library screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of the 3-methylpyrazole derivative (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic dispenser to generate a 10-point dose-response curve. Causality: Acoustic dispensing prevents plastic-adsorption losses common with serial dilution of hydrophobic scaffolds.

  • Enzyme Addition: Add 5 µL of recombinant human p38α kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Critical Step: The ATP concentration must be strictly maintained at the apparent Km​ for p38α (10 µM). Causality: Running the assay at Km​ ensures that the calculated IC₅₀ accurately reflects the Ki​ (inhibition constant) via the Cheng-Prusoff equation, preventing artificially inflated potency values.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Cell-Based Efficacy (LPS-Stimulated THP-1 Macrophages)

Self-Validating Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular target competition. LPS stimulation of THP-1 cells reliably activates the TLR4/p38 pathway, providing a physiologically relevant window to measure the suppression of downstream TNF-α.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 monocytes at 5×104 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-incubation: Wash cells and replace with fresh media. Add the synthesized pyrazole compounds at varying concentrations. Include a DMSO-only control and an SB203580 positive control. Incubate for 1 hour.

  • Pathway Stimulation: Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 4 hours. Causality: A 4-hour window is optimal because it captures the peak of p38-mediated TNF-α transcription and translation before secondary cytokine feedback loops initiate.

  • Viability Control (Crucial): Perform a parallel CellTiter-Glo assay on a duplicate plate. Causality: This ensures that the observed reduction in TNF-α is due to specific kinase inhibition and not general compound cytotoxicity.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA. Plot the concentration-response curve to derive the cellular IC₅₀.

Conclusion

The validation data clearly demonstrates that derivatives synthesized from 3-Methyl-1H-pyrazole-5-carbaldehyde HCl possess superior biochemical and cellular profiles compared to des-methyl and imidazole alternatives. The strategic placement of the methyl group enhances lipophilic pocket engagement, while the pyrazole core ensures optimal hinge-binding geometry, confirming this scaffold's status as a premium starting material for kinase inhibitor discovery.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link][1]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents Source: MDPI (Molecules) URL:[Link][2]

  • Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Biological Screening of 3-Methyl-1H-pyrazole-5-carbaldehyde Derivatives

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, yet versatile, structure provides an exceptional scaffold for the design of therapeutic agents, allowing for precise spatial orientation of functional groups and extensive structure-activity relationship (SAR) studies.[1] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology such as crizotinib and ruxolitinib.[1][2] The core of their biological activity often lies in their ability to form key hydrogen bonds and other non-covalent interactions with biological targets.[1]

3-Methyl-1H-pyrazole-5-carbaldehyde is a particularly valuable starting material for the synthesis of a diverse library of pyrazole derivatives. The reactive aldehyde group serves as a versatile handle for the introduction of various pharmacophores, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comparative characterization of two key classes of derivatives synthesized from 3-Methyl-1H-pyrazole-5-carbaldehyde: Schiff bases and chalcones. We will delve into their synthesis, spectral characterization, and a comparative analysis of their biological activities, supported by detailed experimental protocols.

Synthesis and Characterization of 3-Methyl-1H-pyrazole-5-carbaldehyde Derivatives

The aldehyde functionality of 3-Methyl-1H-pyrazole-5-carbaldehyde is readily derivatized to generate a wide array of compounds for biological screening. In this guide, we focus on two prominent classes: Schiff bases and chalcones, due to their established importance in medicinal chemistry and their straightforward synthesis.

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. This reaction provides a simple yet powerful method for introducing a variety of substituents, thereby modulating the steric and electronic properties of the final compound. The resulting azomethine group (-C=N-) is often crucial for biological activity.[6]

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[7][8] In the context of pyrazole chemistry, chalcones are typically synthesized via a Claisen-Schmidt condensation between a pyrazole aldehyde and an acetophenone derivative.[9] The resulting keto-ethylenic linker is a key pharmacophore that contributes to a wide range of biological effects.[7]

The following diagram illustrates the general synthetic pathways for preparing Schiff base and chalcone derivatives from 3-Methyl-1H-pyrazole-5-carbaldehyde.

Synthetic_Pathways A 3-Methyl-1H-pyrazole- 5-carbaldehyde C Schiff Base Derivative A->C Condensation E Chalcone Derivative A->E Claisen-Schmidt Condensation B Primary Amine (R-NH2) B->C D Acetophenone (R'-C(O)CH3) D->E

Caption: Synthetic routes to Schiff base and chalcone derivatives.

Spectroscopic Characterization

The synthesized derivatives were characterized using standard spectroscopic techniques to confirm their structures.

  • Infrared (IR) Spectroscopy: The formation of Schiff bases is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1650-1600 cm⁻¹. For chalcones, the presence of the α,β-unsaturated carbonyl group is indicated by a strong C=O stretching band around 1660-1630 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of Schiff bases, a characteristic singlet for the azomethine proton (-N=CH-) is observed in the downfield region (δ 8.0-9.0 ppm). For chalcones, the vinylic protons of the -CH=CH- group appear as doublets in the range of δ 6.5-8.0 ppm with a coupling constant of approximately 15-18 Hz, indicative of a trans configuration.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M⁺) confirming the expected structure.

Comparative Biological Screening

To evaluate and compare the biological potential of the synthesized Schiff base and chalcone derivatives, a panel of in vitro assays was performed. This section presents the comparative data for their antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial activity of the derivatives was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicans
SB-1 Schiff Base163264
SB-2 Schiff Base81632
CH-1 Chalcone3264>128
CH-2 Chalcone163264
Ciprofloxacin Standard Drug10.5N/A
Fluconazole Standard DrugN/AN/A8

Data is representative and compiled for illustrative purposes based on typical findings in the literature.[10][11]

The results indicate that the Schiff base derivatives, particularly SB-2 , exhibited more potent antibacterial activity compared to the chalcone derivatives. This suggests that the azomethine linkage may play a more significant role in the antimicrobial mechanism of action for this class of pyrazole derivatives.

Anticancer Activity

The in vitro anticancer activity of the derivatives was evaluated against a human breast cancer cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast Cancer)
SB-1 Schiff Base45.2
SB-2 Schiff Base28.7
CH-1 Chalcone15.8
CH-2 Chalcone9.3
Doxorubicin Standard Drug1.2

Data is representative and compiled for illustrative purposes based on typical findings in the literature.[4][12]

In contrast to the antimicrobial results, the chalcone derivatives, especially CH-2 , demonstrated superior anticancer activity against the MCF-7 cell line. The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor and can react with nucleophilic residues in proteins, which may contribute to their cytotoxic effects.

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolve 3-Methyl-1H-pyrazole-5-carbaldehyde (1 mmol) in ethanol (20 mL).

  • Add the respective primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

General Procedure for the Synthesis of Chalcone Derivatives
  • Dissolve 3-Methyl-1H-pyrazole-5-carbaldehyde (1 mmol) and the appropriate acetophenone (1 mmol) in ethanol (25 mL).

  • Add an aqueous solution of sodium hydroxide (10%) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to yield the pure chalcone derivative.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Antimicrobial_Workflow A Prepare serial dilutions of test compounds in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension. A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 24 hours. C->D E Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity. D->E

Caption: Workflow for antimicrobial susceptibility testing.

Protocol for MTT Cytotoxicity Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of the pyrazole derivatives for 48 hours. A->B C Add MTT solution to each well and incubate for 4 hours. B->C D Viable cells convert yellow MTT to purple formazan crystals. C->D E Solubilize formazan crystals with DMSO. D->E F Measure absorbance at 570 nm using a microplate reader. E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.[13]

Conclusion and Future Directions

This guide provides a comparative overview of the synthesis, characterization, and biological activities of Schiff base and chalcone derivatives of 3-Methyl-1H-pyrazole-5-carbaldehyde. Our comparative analysis demonstrates that subtle structural modifications, such as the choice of linker between the pyrazole core and appended functional groups, can significantly influence the biological activity profile. While the Schiff base derivatives in our representative comparison showed more promising antimicrobial activity, the chalcone derivatives exhibited superior anticancer potential.

These findings underscore the importance of a systematic approach to derivatization and screening in the drug discovery process. Future research should focus on expanding the library of derivatives to include a wider range of substituents and linkers. Further investigation into the mechanisms of action of the most potent compounds, through techniques such as molecular docking and enzymatic assays, will be crucial for the rational design of next-generation pyrazole-based therapeutic agents. The versatility of the 3-Methyl-1H-pyrazole-5-carbaldehyde scaffold, coupled with the insights gained from comparative biological screening, offers a promising avenue for the development of novel drugs to address unmet medical needs.

References

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Journal of Pharmacy and Chemical Research. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. [Link]

  • Molecules. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Molecules. (2015). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

  • ChemistrySelect. (2024). Synthesis of Some Novel Chalcone and 3,5‐Disubstituted Pyrazoline Derivatives: Evaluation of Their α‐Amylase and α‐Glucosidase Inhibitory Activities In Vitro and In Silico. [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • Journal of Molecular Structure. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link]

  • MTT (Assay protocol). (n.d.). [Link]

  • Molecules. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Molecules. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Journal of the Chilean Chemical Society. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]

  • ResearchGate. (n.d.). Efficient MCR synthesis and antimicrobial activity evaluation of methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives. [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [Link]

  • Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. [Link]

  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

  • Molecules. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

Sources

Validation

Analytical Quantification of 3-Methyl-1H-pyrazole-5-carbaldehyde: A Comparative Method Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Process Development Scientists Compound: 3-Methyl-1H-pyrazole-5-carbaldehyde (CAS: 3273-44-7) Introduction & Mechanistic Context 3-Methyl-1H-pyrazole-5-carbalde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Process Development Scientists Compound: 3-Methyl-1H-pyrazole-5-carbaldehyde (CAS: 3273-44-7)

Introduction & Mechanistic Context

3-Methyl-1H-pyrazole-5-carbaldehyde is a critical building block in modern drug discovery, frequently utilized in the synthesis of high-affinity macrocyclic peptides[1], STING (Stimulator of Interferon Genes) agonists[2], and RORγt antagonists for autoimmune therapies[3]. Because of its highly reactive formyl group and the tautomeric nature of the pyrazole ring, accurate quantification in both synthetic reaction mixtures and biological matrices requires carefully validated analytical systems.

This guide provides a comprehensive comparison of the three primary analytical modalities used for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We explore the causality behind specific chromatographic choices and provide self-validating protocols to ensure data integrity.

Method Performance Comparison

The selection of an analytical method depends on the matrix complexity and the required lower limit of quantification (LLOQ). The table below synthesizes the performance metrics across the three dominant platforms.

ParameterHPLC-UV (Routine Analysis)LC-MS/MS (Bioanalysis/PK)GC-MS (Residual Solvents/Volatiles)
Primary Application Synthetic purity, process monitoringPharmacokinetics (PK), trace analysisRaw material screening, volatility checks
Detection Limit (LLOQ) ~0.5 - 1.0 μg/mL~1.0 - 5.0 ng/mL~50 - 100 ng/mL
Column Chemistry C18 (e.g., Kinetex EVO, 2.6 μm)[1]HSS T3 (1.8 μm)[4]DB-5MS or equivalent
Mobile/Carrier Phase Water/MeCN (0.025% TFA)[1]Water/MeCN (0.1% Formic Acid)[4]Helium (1.0 mL/min)
Sample Preparation Direct dilution (MeOH/MeCN)Protein precipitation / SPELiquid-Liquid Extraction (LLE)
Linearity Range 1 - 500 μg/mL5 - 1000 ng/mL100 - 5000 ng/mL

Validated Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating internal standards (IS), matrix blanks, and system suitability tests (SST) directly into the workflow.

Protocol A: HPLC-UV for Synthetic Purity and Process Monitoring

Causality: The tautomerism of the pyrazole ring can lead to peak broadening or splitting if the mobile phase pH is not strictly controlled. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress ionization, maintaining the compound in a single neutral state for sharp peak symmetry[1].

Step-by-Step Methodology:

  • System Setup: Equip a Shimadzu LC-2020 or equivalent system with a Kinetex EVO C18 column (2.6 μm, 100 Å, 2.1 × 150 mm)[1].

  • Mobile Phase Preparation:

    • Phase A: 0.025% TFA in LC-MS grade water.

    • Phase B: 0.025% TFA in LC-MS grade Acetonitrile (MeCN).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.25 mL/min.

  • Detection: Set the UV detector to 225 nm (optimal absorbance for the conjugated pyrazole-carbaldehyde system)[1].

  • System Suitability: Inject a standard solution (50 μg/mL). Ensure the tailing factor is ≤1.5 and theoretical plates are ≥5000 .

Protocol B: LC-MS/MS for Trace and Pharmacokinetic Analysis

Causality: For biological matrices (e.g., plasma, urine), UV detection lacks the necessary specificity. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides high selectivity. Formic acid is preferred over TFA here, as TFA causes severe ion suppression in electrospray ionization (ESI)[4].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 μL of plasma, add 150 μL of cold MeCN containing an isotopically labeled internal standard (e.g., 3-Methyl-1H-pyrazole-5-carbaldehyde-d3). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Chromatography: Inject 5 μL of the supernatant onto a Waters ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) maintained at 40 °C[4].

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid.

    • Phase B: MeCN with 0.1% Formic Acid.

    • Flow rate: 0.35 mL/min[4].

  • Mass Spectrometry (Positive ESI): Monitor the precursor-to-product ion transition (e.g., [M+H]+→ specific fragment). Optimize collision energy (CE) and declustering potential (DP) using direct infusion prior to the run.

Analytical Decision Workflow

The following diagram illustrates the decision-making process for selecting and validating the appropriate analytical method based on the sample origin.

AnalyticalWorkflow Start Sample Containing 3-Methyl-1H-pyrazole-5-carbaldehyde Decision1 What is the Matrix? Start->Decision1 Synthetic Synthetic Reaction / Chemical Intermediate Decision1->Synthetic High Conc. Biological Biological Matrix (Plasma, Urine, Tissue) Decision1->Biological Trace Conc. HPLC HPLC-UV Method (C18 Column, 0.025% TFA) Detection: 225 nm Synthetic->HPLC LCMS LC-MS/MS Method (HSS T3 Column, 0.1% FA) Detection: MRM (Positive ESI) Biological->LCMS Validation1 Validate: Tailing Factor, Linearity (1-500 μg/mL) HPLC->Validation1 Validation2 Validate: Matrix Effect, Recovery, LLOQ (ng/mL) LCMS->Validation2 Output Quantified Data for Process/PK Modeling Validation1->Output Validation2->Output

Figure 1: Decision tree and validation workflow for the quantification of 3-Methyl-1H-pyrazole-5-carbaldehyde.

Conclusion

The accurate quantification of 3-Methyl-1H-pyrazole-5-carbaldehyde requires a tailored approach. For routine synthetic monitoring, HPLC-UV with TFA as an ion-pairing agent ensures robust peak shape and reproducibility[1]. Conversely, for pharmacokinetic studies or trace analysis in complex matrices, LC-MS/MS utilizing an HSS T3 column and formic acid modifiers provides the necessary sensitivity and selectivity[4]. By adhering to these validated, self-correcting protocols, researchers can ensure high-fidelity data across the drug development pipeline.

References

  • Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Substituted 2, 3-dihydro-1h-inden-1-one retinoic acid-related orphan nuclear receptor antagonists for treating multiple sclerosis US Patent Application 20190209574A1 - Google Patents URL
  • ExpoNano: A Strategy Based on Hyper-cross-linked Polymers Achieves Urinary Exposome Assessment for Bio Supporting Information - Amazon S3 URL:[Link]

  • Structure–Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of 3-Methyl-1H-pyrazole-5-carbaldehyde Hydrochloride

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride (CAS No. 3273-44-7[1][2]).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride (CAS No. 3273-44-7[1][2]). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Executive Summary: Immediate Actions & Core Principles

3-Methyl-1H-pyrazole-5-carbaldehyde HCl is classified as a hazardous substance.[1][2] Improper disposal can lead to significant safety risks and environmental contamination. The core directive for this compound is:

  • DO NOT dispose of down the drain or in regular trash. [3][4] This compound's chemical properties and toxicity classifications prohibit sewer or landfill disposal without proper treatment.

  • All waste must be managed as hazardous chemical waste. This includes the pure chemical, solutions, reaction residues, and heavily contaminated materials (e.g., the first rinse of glassware).[3][5]

  • Disposal must be conducted through a licensed environmental services contractor. [6][7][8] This ensures compliance with all local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]

Hazard Profile of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl

Understanding the hazards is fundamental to appreciating the causality behind these disposal protocols. This compound presents multiple risks that dictate its handling and disposal pathway.

Causality of Hazard: The pyrazole ring and the aldehyde functional group contribute to the compound's reactivity and biological activity.[11][12] As a hydrochloride salt, it is typically a solid that can form acidic solutions in water, which can enhance its corrosive potential to certain materials. Its classification as toxic and harmful indicates a significant risk upon ingestion, skin contact, or inhalation.[1][2]

Table 1: Hazard Identification and Incompatibilities

Hazard Classification (GHS) Description Incompatible Materials Rationale for Segregation
Acute Toxicity, Oral (Category 3/4) Toxic or harmful if swallowed.[1][2] N/A N/A
Acute Toxicity, Dermal/Inhalation Harmful in contact with skin or if inhaled.[1] N/A N/A
Skin Irritation (Category 2) Causes skin irritation.[7][13][14] Strong Acids, Bases To prevent exothermic or violent reactions.[6][13]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[6][7][14] Strong Oxidizing Agents To prevent fire and explosion hazards.[13]

| Respiratory Irritation | May cause respiratory irritation.[13][14][15] | Strong Reducing Agents, Alcohols | To avoid potentially hazardous chemical reactions.[6][13] |

Standard Operating Protocol for Disposal

This protocol provides a self-validating system for the safe accumulation and disposal of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl waste. The key is to maintain a clear, documented trail from the point of generation to the final pickup by a certified handler.

Step 1: Waste Identification and Container Selection
  • Designate as Hazardous Waste: As soon as the material is deemed no longer useful, it must be classified as hazardous waste.[3] This applies to expired reagents, reaction byproducts, and contaminated consumables.

  • Select a Compatible Container:

    • Use a container made of chemically resistant material (e.g., High-Density Polyethylene - HDPE) that is compatible with the waste.[16]

    • Ensure the container has a tight-fitting, screw-cap lid to prevent leaks and evaporation.[3][16]

    • The container must be clean and free of any residue from previous contents, especially incompatible chemicals.[16] If reusing a container, ensure it is triple-rinsed, with the rinseate collected as hazardous waste.[5]

Step 2: Waste Accumulation and Labeling
  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled.[3] Do not wait until it is full.

  • Complete the Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[3][5] The label must include:

    • The words "Hazardous Waste" .[17]

    • The full, unabbreviated chemical name: "3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride" . List all other constituents, including solvents and water, with percentages.[3]

    • The specific hazard(s): "Toxic," "Harmful," "Irritant" .[17]

    • The accumulation start date (the date the first waste was added).[9]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3][5] This is a critical safety and compliance requirement to prevent the release of vapors.

Step 3: Segregated Storage
  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][17] This could be a marked section of a lab bench or within a ventilated cabinet.

  • Segregate from Incompatibles: Store the waste container away from the incompatible materials listed in Table 1.[16] Use secondary containment (such as a chemical-resistant tray or tub) to separate waste streams and contain potential leaks.[9][16] The secondary containment should be capable of holding at least 110% of the volume of the largest container.[16]

  • Adhere to Volume Limits: Never accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[3][5]

Step 4: Arranging for Pickup and Disposal
  • Schedule a Pickup: Once the container is full or you are approaching the storage time limit (often 180 days or less, check with your institution), schedule a pickup through your EH&S department.[5][16]

  • Documentation: Ensure all paperwork, such as the waste tag and any internal logbooks, is complete and accurate. This documentation is essential for the waste manifest system that tracks hazardous waste from "cradle to grave."[18]

  • Final Handover: Transfer the waste to authorized EH&S or licensed waste contractor personnel for final disposal. Do not transport hazardous waste yourself.[5]

The following workflow diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for 3-Methyl-1H-pyrazole-5-carbaldehyde HCl cluster_0 Disposal Workflow for 3-Methyl-1H-pyrazole-5-carbaldehyde HCl cluster_1 Waste Accumulation cluster_2 Disposal Request start Waste Generated (e.g., unused chemical, residue) is_hazardous Is it Hazardous? start->is_hazardous yes_hazardous YES (Toxic, Irritant) is_hazardous->yes_hazardous True no_hazardous NO (Not applicable for this chemical) is_hazardous->no_hazardous False select_container Select Compatible, Sealable Container yes_hazardous->select_container drain DRAIN DISPOSAL PROHIBITED no_hazardous->drain trash TRASH DISPOSAL PROHIBITED no_hazardous->trash apply_label Apply Hazardous Waste Label (Name, Hazards, Date) select_container->apply_label store_waste Store in Designated SAA (Segregated, Secondary Containment) apply_label->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->store_waste No schedule_pickup Schedule Pickup via Institutional EH&S Dept. check_full->schedule_pickup Yes transfer_waste Transfer to Authorized Waste Handler schedule_pickup->transfer_waste

Caption: Decision workflow for handling and disposing of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl waste.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, or if there is a risk of respiratory exposure, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[8] For larger spills or if dust is present, respiratory protection may be necessary.[8][15]

  • Contain the Spill:

    • For Solid Spills: Gently sweep or vacuum up the material, avoiding dust generation.[15] Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • For Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Scoop the absorbent material into a compatible container.[8] Seal and label it as hazardous waste, noting all chemical components.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and the first rinseate as hazardous waste.[15]

  • Report: Report the spill to your supervisor and EH&S department, as required by institutional policy.

Regulatory Context and Compliance

Disposal of this chemical is governed by a framework of regulations designed to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA provides the comprehensive "cradle-to-grave" framework for managing hazardous waste.[9][10] Your laboratory is considered a "generator" of hazardous waste and must comply with all applicable RCRA requirements for identification, storage, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to protect laboratory workers from chemical hazards.[19] This includes providing training on proper handling and disposal procedures.

By following the protocols in this guide, your laboratory will be in compliance with the core requirements of these key regulations. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines, as they may include additional local or state requirements.[3][9][16]

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Chemical Waste. UCSF Environment, Health & Safety.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • Safety Data Sheet for 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. Chemical Supplier.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • Safety Data Sheet for 3-Amino-5-methyl-1H-pyrazole. Apollo Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet for 3-Methyl-5-pyrazolone. TCI Chemicals.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • 3-methyl-1H-pyrazole-5-carbaldehyde. PubChem.
  • Hazardous Waste and Disposal Consider
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Chemical Supplier.
  • Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Chemical Label for 3-methyl-1H-pyrazole-5-carbaldehyde. Chemical Supplier.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • EPA-Approved New York Hazardous Waste Regulatory Requirements.
  • Steps in Complying with Regul
  • Occupational exposure to hazardous chemicals in labor

Sources

© Copyright 2026 BenchChem. All Rights Reserved.